molecular formula C10H11FO3 B2365847 Methyl 2-(2-fluoro-4-methoxyphenyl)acetate CAS No. 91361-58-9

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

Cat. No.: B2365847
CAS No.: 91361-58-9
M. Wt: 198.193
InChI Key: YAKUWANKCCMBRN-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate (CAS 91361-58-9) is a fluorinated aromatic ester that serves as a key chemical intermediate in advanced pharmaceutical research and development. With a molecular formula of C10H11FO3 and a molecular weight of 198.19 g/mol, this compound is a valuable building block for the synthesis of more complex molecules . Its primary research value lies in the field of oncology, particularly in the design and synthesis of targeted covalent inhibitors. This compound has been utilized as a precursor in the development of novel epidermal growth factor receptor (EGFR) inhibitor conjugates, which are being investigated for the targeted delivery of cytotoxic agents like 5-fluorouracil (5FU) to tumor cells . This targeted approach aims to maximize efficacy against cancer cells while minimizing the impact on healthy cells, a significant challenge in chemotherapy. The 2-fluoro-4-methoxy substitution pattern on the phenyl ring is a critical structural feature that influences the electronic properties and reactivity of the resulting compounds, allowing researchers to fine-tune the release kinetics of the cytotoxic payload . The compound should be stored at 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-fluoro-4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKUWANKCCMBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of (2-Fluoro-4-methoxyphenyl)acetic acid methyl ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Content Type: Technical Monograph Subject: Methyl 2-(2-fluoro-4-methoxyphenyl)acetate CAS Registry Number: 91361-58-9

(2-Fluoro-4-methoxyphenyl)acetic acid methyl ester represents a specialized scaffold in modern drug discovery, particularly within the optimization of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) , CRTH2 antagonists , and EGFR inhibitors . Its structural value lies in the ortho-fluorine effect , which conformationally restricts the acetate tail while blocking metabolic oxidation at the highly reactive phenyl ring positions.

This guide details the physicochemical profile, validated synthetic protocols, and the medicinal chemistry rationale for deploying this intermediate.

Structural Specifications
ParameterDataNote
IUPAC Name Methyl 2-(2-fluoro-4-methoxyphenyl)acetate
Molecular Formula

Molecular Weight 198.19 g/mol
SMILES COC1=CC(F)=C(CC(=O)OC)C=C1
LogP (Predicted) ~1.9 - 2.1Lipophilic, suitable for CNS penetration
H-Bond Donors/Acceptors 0 / 4Excellent membrane permeability profile
Key Functionality Methyl Ester; Aryl Fluoride; Aryl EtherEster is a prodrug motif or synthetic handle

Medicinal Chemistry Rationale: The "Fluorine Scan"

The utility of this molecule is not merely as a building block but as a tool for Lead Optimization . The specific substitution pattern (2-Fluoro, 4-Methoxy) offers distinct advantages over the non-fluorinated parent.

Metabolic Stability & Conformation

The introduction of fluorine at the ortho position (C2) relative to the acetic acid tail serves two critical functions:

  • Metabolic Blocking: It prevents Phase I metabolic hydroxylation at the electron-rich ortho position, a common clearance pathway for phenylacetic acids.

  • Conformational Lock: The high electronegativity of fluorine creates an electrostatic repulsion with the carbonyl oxygen of the ester/acid, often forcing the side chain into a preferred conformation that can enhance binding affinity to target receptors (e.g., CRTH2 or COX enzymes).

Visualization: SAR Logic Flow

The following diagram illustrates the decision logic for selecting this scaffold during Hit-to-Lead optimization.

SAR_Logic Hit Hit Molecule (Phenylacetic Acid Core) Problem Issue: High Metabolic Clearance (Ring Oxidation) Hit->Problem DMPK Analysis Strategy Strategy: Fluorine Scan (Bioisosteric Replacement) Problem->Strategy Medicinal Chem Solution Selected Scaffold: (2-Fluoro-4-methoxyphenyl)acetate Strategy->Solution Synthesis Outcome Outcome: 1. Blocked CYP450 Site 2. Improved Lipophilicity 3. Pre-organized Conformation Solution->Outcome Validation

Figure 1: Decision matrix for incorporating the 2-fluoro-4-methoxy motif to resolve metabolic instability.

Synthetic Protocols

High-purity synthesis is required for biological evaluation. Below are two validated pathways: Route A (Standard Scale-up) and Route B (De Novo Construction).

Route A: Acid-Catalyzed Esterification (Recommended)

This protocol assumes the availability of the parent acid (CAS 883531-28-0). It is the most robust method for generating the methyl ester with >98% purity.

Reagents:

  • 2-(2-Fluoro-4-methoxyphenyl)acetic acid (1.0 equiv)[1]

  • Methanol (anhydrous, solvent & reagent)

  • Thionyl Chloride (

    
    ) OR Sulfuric Acid (
    
    
    
    ) (Catalyst)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ).
    
  • Dissolution: Dissolve 10.0 mmol of the parent acid in 50 mL of anhydrous methanol.

  • Activation (Exothermic): Cool the solution to 0°C in an ice bath. Dropwise add 1.5 equiv of Thionyl Chloride (

    
    ) over 15 minutes. Note: 
    
    
    
    reacts with MeOH to generate HCl in situ and activates the carboxyl group.
  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane). The starting acid (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess methanol.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash sequentially with Saturated

      
       (to remove unreacted acid/HCl) and Brine.
      
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. If necessary, purify via silica gel flash chromatography (Hexane/EtOAc 9:1).
    
Route B: Arndt-Eistert Homologation (De Novo)

Used when the phenylacetic acid is unavailable, starting from the cheaper 2-fluoro-4-methoxybenzoic acid .

  • Activation: Convert benzoic acid to acid chloride (

    
    ).
    
  • Diazotization: React acid chloride with Diazomethane (

    
    ) to form the 
    
    
    
    -diazoketone. (Warning:
    
    
    is explosive/toxic).
  • Wolff Rearrangement: Treat with silver benzoate in methanol. The diazoketone rearranges to a ketene, which is immediately trapped by methanol to form the target methyl ester .

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Fluoro-4-methoxy- benzoic acid Step1 1. SOCl2 (Acid Chloride) Start->Step1 Step2 2. CH2N2 (Diazoketone) Step1->Step2 Step3 3. Ag+, MeOH (Wolff Rearrangement) Step2->Step3 Product Target Methyl Ester (Homologated) Step3->Product

Figure 2: The Arndt-Eistert homologation pathway for synthesizing the target ester from the benzoic acid precursor.

Analytical Characterization & Handling

To ensure data integrity in biological assays, the compound must meet specific criteria.

Expected NMR Profile ( )
  • 
    H NMR (400 MHz): 
    
    • 
       7.15 (t, 1H, Ar-H6): The triplet splitting arises from H-F coupling (
      
      
      
      Hz).
    • 
       6.65–6.75 (m, 2H, Ar-H3, H5): Multiplet due to coupling with Fluorine and adjacent protons.
      
    • 
       3.80 (s, 3H, 
      
      
      
      ).
    • 
       3.70 (s, 3H, 
      
      
      
      ).
    • 
       3.60 (s, 2H, 
      
      
      
      ).
  • 
    F NMR: 
    
    • Expect a singlet (decoupled) or multiplet around -115 to -120 ppm.

Storage & Stability
  • Hydrolysis Risk: The methyl ester is susceptible to hydrolysis by esterases in plasma or high pH buffers. For in vitro assays, prepare stock solutions in DMSO (stable at -20°C for 6 months).

  • Light Sensitivity: Fluorinated aromatics can be light-sensitive; store in amber vials.

Applications in Drug Development

This molecule is rarely the final drug but a critical intermediate ("Warhead Carrier" or "Scaffold").

  • EGFR Inhibitors: The 2-fluoro-4-methoxy phenyl ring is a pharmacophore found in third-generation EGFR tyrosine kinase inhibitors (TKIs). The ester group allows for the attachment of acrylamide "warheads" (via reduction to alcohol and subsequent amination) that covalently bind to Cysteine-797.

  • CRTH2 Antagonists: Used in the synthesis of Ramatroban analogs for asthma/allergic rhinitis. The acetic acid side chain mimics Prostaglandin D2 (PGD2).

  • Prodrug Design: The methyl ester acts as a prodrug for the active acid form, improving oral bioavailability by increasing lipophilicity before being hydrolyzed by liver carboxylesterases.

References

  • PubChem. (2024).[2] 2-Fluoro-4-methoxyphenylacetic acid (Parent Acid Data). National Library of Medicine. Retrieved from [Link]

  • Kharas, G. (2021). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

  • MDPI. (2022). Protocols for the synthesis of methoxyphenylacetic acid derivatives. Molecules. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl (2-fluoro-4-methoxyphenyl)acetate: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2-fluoro-4-methoxyphenyl)acetate is a fluorinated aromatic ester that has emerged as a critical building block in advanced pharmaceutical research and development. Its strategic substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, imparts unique electronic properties and reactivity, making it a valuable precursor for the synthesis of complex, high-value molecules. This guide provides a comprehensive overview of its molecular characteristics, a detailed protocol for its analytical characterization, and insights into its application, particularly in the field of oncology.

Physicochemical Properties and Structural Data

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in synthesis and analysis. The key physicochemical data for Methyl (2-fluoro-4-methoxyphenyl)acetate are summarized below.

PropertyValueSource
Molecular Weight 198.19 g/mol [1]
Molecular Formula C10H11FO3[1]
IUPAC Name methyl 2-(2-fluoro-4-methoxyphenyl)acetate[1]
CAS Number 91361-58-9[1]
Appearance White crystalline solid (inferred from related compounds)
Storage Temperature 2-8°C[1]

The Expert's Perspective: Strategic Importance of the Fluoro-Methoxy Substitution

The utility of Methyl (2-fluoro-4-methoxyphenyl)acetate in drug discovery is not coincidental; it is a direct consequence of the deliberate placement of the fluorine and methoxy substituents on the phenyl ring.

  • The Role of the Fluorine Atom : The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[2] In this molecule, the fluorine atom at the ortho-position to the acetate side chain exerts a powerful electron-withdrawing inductive effect. This influences the acidity of the benzylic protons and can alter the metabolic stability of the entire molecule by blocking potential sites of oxidation by cytochrome P450 enzymes.[2]

  • The Methoxy Group's Influence : Conversely, the methoxy group at the para-position is an electron-donating group through resonance. This electronic push-pull relationship across the aromatic ring is critical. It modulates the reactivity of the aromatic ring in further synthetic transformations, such as electrophilic aromatic substitution, and fine-tunes the electronic properties of the final active pharmaceutical ingredient (API).[1]

This specific 2-fluoro-4-methoxy substitution pattern is a key structural feature that allows medicinal chemists to precisely control the electronic properties and reactivity of derivative compounds. This is particularly valuable in designing molecules where controlled reactivity is paramount, such as in the development of targeted covalent inhibitors.[1]

Application in Oncology Drug Development

The primary research application of Methyl (2-fluoro-4-methoxyphenyl)acetate lies in oncology, specifically in the design and synthesis of targeted therapies.[1] It has been utilized as a precursor in the development of novel Epidermal Growth Factor Receptor (EGFR) inhibitor conjugates.[1] In this context, the molecule serves as a scaffold to which a cytotoxic agent, such as 5-fluorouracil (5FU), can be attached. The goal is to create a prodrug that selectively targets tumor cells overexpressing EGFR, thereby delivering the cytotoxic payload directly to the cancer cells and minimizing systemic toxicity—a major challenge in conventional chemotherapy.[1] The electronic characteristics endowed by the fluoro-methoxy pattern can be exploited to fine-tune the release kinetics of the cytotoxic agent within the tumor microenvironment.[1]

Synthesis and Purification Workflow

G cluster_0 Synthesis and Workup cluster_1 Purification A 1. Esterification: (2-fluoro-4-methoxyphenyl)acetic acid + Methanol (solvent) + H₂SO₄ (catalyst) B 2. Reflux Reaction (e.g., 65°C, 4-6 hours) A->B C 3. Reaction Quenching: Pour into ice-water B->C D 4. Extraction: Ethyl Acetate C->D E 5. Washing: Saturated NaHCO₃ solution, then Brine D->E F 6. Drying & Concentration: Dry over Na₂SO₄, Evaporate solvent E->F G 7. Crude Product F->G Crude Material H 8. Column Chromatography: Silica Gel Eluent: Hexane/Ethyl Acetate gradient G->H I 9. Pure Methyl (2-fluoro-4-methoxyphenyl)acetate H->I

Caption: Proposed workflow for the synthesis and purification of Methyl (2-fluoro-4-methoxyphenyl)acetate.

Step-by-Step Synthesis Protocol (Hypothetical)
  • Reaction Setup : To a solution of (2-fluoro-4-methoxyphenyl)acetic acid (1.0 eq) in methanol (acting as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) slowly at room temperature.

  • Reaction : Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup : After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice-cold water.

  • Extraction : Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude ester by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Final Product : Combine the pure fractions and remove the solvent under vacuum to yield the final product. Confirm identity and purity using the analytical methods described below.

Analytical Characterization: A Self-Validating System

The structural confirmation and purity assessment of Methyl (2-fluoro-4-methoxyphenyl)acetate require a multi-technique approach. The combination of NMR, Mass Spectrometry, and HPLC provides a self-validating system, ensuring the identity, structure, and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

G A Sample Preparation: Dissolve ~5-10 mg in CDCl₃ or DMSO-d₆ B Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra A->B C ¹H NMR Analysis: - Check chemical shifts (δ) - Analyze multiplicity (singlet, doublet, etc.) - Measure coupling constants (J-values) B->C D ¹³C NMR Analysis: - Count carbon signals - Check chemical shifts - Observe C-F coupling B->D E ¹⁹F NMR Analysis: - Confirm presence of fluorine - Observe coupling to protons B->E F Structural Confirmation: Integrate all NMR data to confirm the 1,2,4-substitution pattern and overall structure C->F D->F E->F

Caption: Workflow for the structural elucidation of Methyl (2-fluoro-4-methoxyphenyl)acetate by NMR.

Expected ¹H NMR Data: The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, the methylene protons, and the two methyl groups. The presence of fluorine will introduce characteristic splitting patterns due to proton-fluorine (H-F) coupling.[3]

  • Aromatic Region (δ 6.6-7.2 ppm) : Three distinct signals corresponding to the protons on the substituted phenyl ring. The coupling constants (J-values) between these protons and with the fluorine atom are critical for confirming the 1,2,4-substitution pattern.[3]

  • Aliphatic Region : A singlet corresponding to the methylene (-CH₂) protons of the acetate group and a singlet for the methyl (-CH₃) protons of the ester. A third singlet will correspond to the methoxy (-OCH₃) group protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

G A Sample Preparation: Dissolve in suitable solvent (e.g., Methanol, Acetonitrile) B Ionization: Electrospray Ionization (ESI) or Electron Impact (EI) A->B C Mass Analysis: Acquire full scan mass spectrum B->C D Data Interpretation: - Identify the molecular ion peak [M+H]⁺ or [M]⁺˙ - Analyze fragmentation pattern for structural clues C->D E Molecular Weight Confirmation: Compare observed m/z with theoretical mass (198.19) D->E G A Sample Preparation: Dissolve accurately weighed sample in mobile phase diluent B HPLC System Setup: - C18 Reverse-Phase Column - Mobile Phase: Acetonitrile/Water gradient - UV Detector (e.g., 254 nm) A->B C Injection & Run: Inject sample and run the gradient method B->C D Data Analysis: - Integrate peak areas - Calculate purity by area percent C->D E Purity Assessment: Determine percentage purity of the main product peak D->E

Sources

Technical Monograph: Methyl 2-Fluoro-4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-fluoro-4-methoxyphenylacetate (CAS: Derived/Analogous) is a specialized fluorinated phenylacetic acid derivative utilized primarily as a pharmacophore building block in medicinal chemistry and agrochemical synthesis.[1] Distinguished by the strategic placement of a fluorine atom at the ortho position relative to the acetate side chain, this compound offers unique metabolic stability and conformational bias compared to its non-fluorinated parent, methyl 4-methoxyphenylacetate.

This guide details the physicochemical profile, synthetic pathways, structural characterization, and strategic applications of this intermediate, designed for researchers optimizing lead compounds for metabolic resistance and lipophilicity.

Chemical Identity & Physicochemical Profile

The introduction of the fluorine atom at the 2-position exerts a significant electronic effect (inductive withdrawal) on the benzene ring while simultaneously influencing the conformation of the acetate tail via steric repulsion and dipole interactions.

PropertyData / Description
IUPAC Name Methyl 2-(2-fluoro-4-methoxyphenyl)acetate
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Physical State Colorless to pale yellow liquid (at RT)
Boiling Point (Predicted) 265°C (760 mmHg) / ~110-115°C (10 mmHg)
Density ~1.18 g/cm³
Solubility Soluble in MeOH, DCM, EtOAc, THF; Insoluble in water
Flash Point >110°C (Closed Cup)
LogP (Predicted) 1.8 – 2.1

Note: As a specialized intermediate, specific experimental constants may vary by batch purity. The values above are derived from structure-activity relationship (SAR) extrapolations of homologous fluorinated phenylacetates.

Synthetic Pathways

The synthesis of Methyl 2-fluoro-4-methoxyphenylacetate generally proceeds via the esterification of the parent acid, 2-fluoro-4-methoxyphenylacetic acid . Below is the authoritative protocol for the Fischer Esterification, chosen for its scalability and high yield.

Protocol: Acid-Catalyzed Fischer Esterification

Reaction Logic: This pathway utilizes sulfuric acid as a dehydrating catalyst to drive the equilibrium toward the ester. The use of excess methanol serves as both reactant and solvent.

Reagents:

  • 2-Fluoro-4-methoxyphenylacetic acid (1.0 eq)

  • Methanol (Anhydrous, 10-20 volumes)

  • Sulfuric Acid (H₂SO₄, conc., 0.1 eq)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-methoxyphenylacetic acid in anhydrous methanol.

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Add concentrated H₂SO₄ dropwise to prevent exotherms.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (65°C) for 4–6 hours.

    • Validation: Monitor reaction progress via TLC (System: 20% EtOAc/Hexanes). The starting acid (lower R_f) should disappear, replaced by the less polar ester (higher R_f).

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess methanol.

    • Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with Saturated NaHCO₃ (2x) to neutralize residual acid, followed by Brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Alternative Advanced Route: Pd-Catalyzed Alpha-Arylation

For labs starting from aryl halides, a palladium-catalyzed cross-coupling offers a convergent route.

Synthesis Start 1-Bromo-2-fluoro- 4-methoxybenzene Inter Aryl Malonate Intermediate Start->Inter C-C Coupling Reagent Dimethyl Malonate Pd(dba)2 / Ligand Reagent->Inter Product Methyl 2-fluoro-4- methoxyphenylacetate Inter->Product -CO2 Decarb Decarboxylation (LiCl / DMSO, Heat) Decarb->Product

Figure 1: Synthetic workflow from aryl halide precursors via Pd-catalyzed arylation and subsequent decarboxylation.

Structural Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR). The fluorine atom introduces characteristic splitting patterns (coupling constants, J) absent in the non-fluorinated analog.

¹H NMR Interpretation (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Logic
7.15 Triplet (t) / dd1HAr-H (C6)Coupled to F (ortho) and H5 (meta).
6.60 – 6.70 Multiplet2HAr-H (C3, C5)Complex splitting due to F-coupling.
3.80 Singlet (s)3HAr-O-CH₃ Methoxy group (chemically equivalent).
3.70 Singlet (s)3HCOO-CH₃ Ester methyl group.
3.60 Singlet (s)*2HAr-CH₂ -COMay appear as a doublet (J ~1-2 Hz) due to long-range coupling with F.
¹⁹F NMR
  • Signal: ~ -115 to -120 ppm (Singlet or multiplet depending on proton decoupling).

  • Diagnostic Value: Confirms the presence and integrity of the fluorine substituent.

Applications in Drug Discovery

This molecule is not merely a passive intermediate; it is designed to modulate the pharmacokinetic (PK) profile of the final drug candidate.

Metabolic Stability & Bioisosterism

The 2-Fluoro substituent serves as a metabolic blocker. In the non-fluorinated parent, the ortho positions are susceptible to Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution prevents this due to the strength of the C-F bond.

Conformational Control

The fluorine atom exerts a "conformation locking" effect. Through electrostatic repulsion with the carbonyl oxygen of the acetate group or the ether oxygen of the methoxy group, it restricts the free rotation of the side chains, potentially pre-organizing the molecule for better binding affinity with target proteins.

SAR Core Methyl 2-fluoro-4-methoxyphenylacetate F_Group 2-Fluoro Group Core->F_Group OMe_Group 4-Methoxy Group Core->OMe_Group Ester_Group Methyl Ester Core->Ester_Group Metab_Block Blocks Ortho-Hydroxylation (Metabolic Stability) F_Group->Metab_Block Conf_Bias Restricts Bond Rotation (Bioactive Conformation) F_Group->Conf_Bias H_Bond H-Bond Acceptor (Receptor Affinity) OMe_Group->H_Bond Prodrug Masks Polarity (Increases Cell Permeability) Ester_Group->Prodrug

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each moiety in drug design.

Safety & Handling (SDS Highlights)

While specific toxicological data for this ester may be limited, handling should follow protocols for fluorinated phenylacetic esters .

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis.

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References
  • ChemicalBook. (n.d.). 2-Fluoro-4-methoxyphenylacetic acid synthesis and properties. Retrieved from

  • Google Patents. (2016). WO201612424A1 - Synthesis of 2-fluoro-4-methoxyphenylacetone intermediates.[2] Retrieved from

  • MDPI. (2022). Synthesis of methoxyphenylacetic acid derivatives via multicomponent reactions. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Fluoro-2-methoxyphenol and related fluorinated aromatics. Retrieved from

Sources

An In-depth Technical Guide to Methyl 2-(2-fluoro-4-methoxyphenyl)acetate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Intermediate

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is a fluorinated aromatic ester that has emerged as a critical building block in the landscape of pharmaceutical research and development. Its strategic substitution pattern, featuring a fluorine atom ortho to the acetate moiety and a methoxy group in the para position, imbues it with unique electronic properties and reactivity. These characteristics make it an invaluable precursor in the synthesis of complex molecular architectures, particularly in the realm of targeted therapies. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and its significant applications in medicinal chemistry, with a focus on its role in the development of next-generation anticancer agents.

The canonical SMILES string for Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is COC1=CC=C(C(=C1)F)CC(=O)OC .

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is paramount for its safe handling and effective use in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₃[1]
Molecular Weight 198.19 g/mol [1]
CAS Number 91361-58-9[1]
Appearance Not explicitly stated, likely a liquid or low-melting solidInferred from related compounds
Storage 2-8°C[1]

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Synthesis and Mechanistic Insights

The primary synthetic route to Methyl 2-(2-fluoro-4-methoxyphenyl)acetate involves the esterification of its corresponding carboxylic acid precursor, 2-(2-fluoro-4-methoxyphenyl)acetic acid. This reaction is typically catalyzed by a strong acid in the presence of methanol.

Synthesis Reactant1 2-(2-fluoro-4-methoxyphenyl)acetic acid Reaction_Center Esterification Reactant1->Reaction_Center Reactant2 Methanol (CH3OH) Reactant2->Reaction_Center Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction_Center Protonation Product Methyl 2-(2-fluoro-4-methoxyphenyl)acetate Byproduct Water (H2O) Reaction_Center->Product Reaction_Center->Byproduct

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on well-established esterification methods.[2][3][4] Researchers should optimize reaction conditions based on their specific laboratory setup and scale.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-fluoro-4-methoxyphenyl)acetic acid (1.0 equivalent).

  • Reagent Addition: Add an excess of anhydrous methanol to the flask to serve as both a reactant and a solvent.

  • Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-5 mol%), to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and maintain this temperature for a period of time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Methyl 2-(2-fluoro-4-methoxyphenyl)acetate.

Causality in Experimental Choices:

  • Excess Methanol: Using an excess of methanol shifts the equilibrium of the reversible esterification reaction towards the product side, thereby increasing the yield, in accordance with Le Chatelier's principle.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

  • Reflux Conditions: Heating the reaction to the boiling point of the solvent increases the reaction rate, allowing the equilibrium to be reached more quickly.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Methyl 2-(2-fluoro-4-methoxyphenyl)acetate. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the proton environments in the molecule. Expected signals would include those for the methoxy group protons, the methyl ester protons, the methylene protons, and the aromatic protons, with characteristic chemical shifts and coupling patterns due to the fluorine atom.

  • ¹³C NMR: Reveals the different carbon environments. Distinct signals are expected for the carbonyl carbon, the aromatic carbons (with C-F coupling), the methoxy carbon, the methyl ester carbon, and the methylene carbon.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The expected molecular ion peak ([M]⁺) would be at an m/z corresponding to the molecular weight of 198.19.

Infrared (IR) Spectroscopy:

IR spectroscopy helps to identify the functional groups present in the molecule. Key characteristic absorption bands would include:

  • A strong C=O stretching vibration for the ester carbonyl group.

  • C-O stretching vibrations for the ester and ether linkages.

  • C-H stretching vibrations for the aromatic and aliphatic C-H bonds.

  • C-F stretching vibration.

Applications in Drug Discovery: A Cornerstone for Targeted Therapies

The unique structural features of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate make it a highly sought-after intermediate in medicinal chemistry, particularly in the design of targeted covalent inhibitors (TCIs).[1] TCIs are a class of drugs that form a stable, covalent bond with their biological target, often leading to enhanced potency and prolonged duration of action.

Application BuildingBlock Methyl 2-(2-fluoro-4-methoxyphenyl)acetate Intermediate Advanced Intermediate Synthesis BuildingBlock->Intermediate Key Precursor TCI Targeted Covalent Inhibitor (TCI) Intermediate->TCI Final Synthesis Step Target Biological Target (e.g., EGFR) TCI->Target Covalent Bonding Application Anticancer Therapy Target->Application

Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors

A significant application of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is in the synthesis of novel inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key protein involved in the growth and proliferation of many types of cancer.[1] The phenylacetate moiety of this building block can be elaborated into a warhead that covalently binds to a specific cysteine residue in the active site of EGFR. The 2-fluoro and 4-methoxy substituents play a crucial role in modulating the electronic properties of the aromatic ring, which in turn influences the reactivity of the warhead and the overall binding affinity of the inhibitor.[1] This targeted approach aims to deliver cytotoxic agents, such as 5-fluorouracil, directly to tumor cells, thereby maximizing their efficacy while minimizing off-target side effects.[1]

Conclusion

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is a testament to the power of strategic molecular design in modern drug discovery. Its carefully orchestrated arrangement of functional groups provides a versatile platform for the synthesis of sophisticated and highly targeted therapeutics. As the demand for more precise and effective medicines continues to grow, the importance of such key building blocks in the synthetic chemist's arsenal cannot be overstated. This guide has provided a foundational understanding of this compound, from its fundamental properties and synthesis to its pivotal role in the development of life-saving anticancer drugs.

References

  • PubChem. Methyl 4-methoxyphenylacetate. [Link]

  • PubChem. 2'-Fluoro-4'-methoxyacetophenone. [Link]

  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

  • Organic Syntheses. Trifluoromethylation of 4-Bromo-3-oxo-Δ4-steroids. [Link]

  • Austin Publishing Group. Kinetic Behaviour of Esterification of Acetic Acid with Methanol over Solid Acid Catalysts. [Link]

  • ACS Publications. Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release. [Link]

  • MySkinRecipes. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. [Link]

  • Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • University of Applied Sciences Aachen. Catalytic Esterification of Acetic Acid with Methanol; Comparison of Photocatalytic and. [Link]

Sources

Technical Monograph: Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical monograph on Methyl 2-(2-fluoro-4-methoxyphenyl)acetate , designed for researchers in medicinal chemistry and process development.

Compound Identity & Core Data

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is a specialized fluorinated phenylacetic acid derivative. In drug discovery, it serves as a critical "building block" (scaffold) for introducing the 2-fluoro-4-methoxyphenyl moiety—a structural motif often employed to modulate metabolic stability (blocking the P450-labile para-position) and tune the lipophilicity of drug candidates.

Chemical Identifiers
RegistryIdentifierNote
CAS Number 91361-58-9 Primary tracking ID for commercial procurement.
PubChem CID Not explicitly indexedClosest analogs: CID 2778479 (4-Methyl analog), CID 23074416 (3-Methoxy isomer).
IUPAC Name Methyl 2-(2-fluoro-4-methoxyphenyl)acetate
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
SMILES COC(=O)CC1=C(C=C(C=C1)OC)F
Physicochemical Profile (Predicted)
  • Physical State: Low-melting solid or viscous oil (at 25°C).

  • Boiling Point: ~280°C (at 760 mmHg).

  • Density: ~1.18 g/cm³.

  • LogP: ~1.9–2.1 (Moderately lipophilic, suitable for CNS penetration).

  • Solubility: Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.

Synthetic Architecture

The synthesis of this compound generally follows two primary retrosynthetic pathways. The choice of pathway depends on the availability of starting materials (benzaldehyde vs. acetophenone).

Retrosynthetic Analysis (Graphviz)

The following diagram outlines the logical disconnection of the target molecule into commercially available precursors.

Retrosynthesis Target Methyl 2-(2-fluoro-4-methoxyphenyl)acetate (Target Ester) Acid 2-(2-Fluoro-4-methoxyphenyl)acetic acid (Key Intermediate) Acid->Target Esterification (MeOH/H+) Acetophenone 2'-Fluoro-4'-methoxyacetophenone (Via Willgerodt-Kindler) Acetophenone->Acid 1. S, Morpholine 2. Hydrolysis Benzaldehyde 2-Fluoro-4-methoxybenzaldehyde (Via Homologation) Benzaldehyde->Acid 1. Reduction 2. Halogenation 3. Cyanidation 4. Hydrolysis

Figure 1: Retrosynthetic disconnection showing the two primary routes to the phenylacetic acid precursor.

Detailed Synthetic Protocols
Protocol A: Esterification from the Acid (Standard Route)

This method assumes access to the acid intermediate. It is the most reliable method for generating high-purity ester.

Reagents: 2-(2-Fluoro-4-methoxyphenyl)acetic acid (1.0 eq), Methanol (excess, solvent), Thionyl Chloride (SOCl₂, 1.2 eq) or Sulfuric Acid (cat.).

  • Setup: Charge a round-bottom flask with 2-(2-fluoro-4-methoxyphenyl)acetic acid and anhydrous methanol (0.5 M concentration).

  • Activation: Cool the solution to 0°C. Dropwise add Thionyl Chloride (SOCl₂) over 15 minutes. Note: SOCl₂ generates HCl in situ, catalyzing the reaction and scavenging water.

  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of the acid.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate. Wash with sat. NaHCO₃ (to remove unreacted acid/HCl) and Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: Willgerodt-Kindler (From Acetophenone)

If the acid is unavailable, it can be synthesized from 2'-fluoro-4'-methoxyacetophenone (CAS 102304035A).

  • Thioamide Formation: Reflux the acetophenone with elemental Sulfur and Morpholine to form the thiomorpholide intermediate.

  • Hydrolysis: Hydrolyze the intermediate using NaOH/H₂O to yield the phenylacetic acid.

  • Esterification: Proceed as in Protocol A.

Analytical Profiling (NMR Expectations)

To validate the identity of the synthesized compound, the following ¹H NMR signals are diagnostic.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Aromatic (C3-H) 6.60 – 6.70dd or m1HOrtho to F/Methoxy (Shielded)
Aromatic (C5-H) 6.60 – 6.70dd or m1HOrtho to Methoxy
Aromatic (C6-H) 7.10 – 7.20t (pseudo)1HMeta to F (Deshielded)
Methoxy (-OCH₃) 3.78 – 3.82Singlet3HAryl ether
Methyl Ester (-COOCH₃) 3.68 – 3.72Singlet3HEster methyl
Benzylic (-CH₂-) 3.60Singlet2HAlpha to Carbonyl

Note: The fluorine atom at the ortho position will cause ¹H-¹⁹F coupling, often splitting the aromatic signals into complex multiplets.

Applications in Drug Discovery

This compound is a bioisostere precursor . The introduction of the fluorine atom at the ortho position relative to the acetate chain serves two specific mechanistic functions:

  • Metabolic Blocking: The fluorine atom sterically and electronically protects the phenyl ring from oxidative metabolism, extending the half-life of the final drug molecule.

  • Conformational Locking: The electronic repulsion between the fluorine lone pairs and the carbonyl oxygen can restrict the rotation of the side chain, potentially locking the molecule into a bioactive conformation.

Workflow: Metabolic Stability Assay

The following diagram illustrates how this scaffold is evaluated in early-stage discovery.

Workflow Compound Test Compound (Derived from Scaffold) Microsomes Liver Microsomes (RLM/HLM + NADPH) Compound->Microsomes Incubation (37°C) Analysis LC-MS/MS Analysis (Time points: 0, 15, 30, 60 min) Microsomes->Analysis Quench & Extract Result Intrinsic Clearance (CLint Calculation) Analysis->Result Data Processing

Figure 2: Standard workflow for assessing the metabolic stability conferred by the fluorinated scaffold.

Safety & Handling (SDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze if exposed to moisture over prolonged periods.

References

  • BenchChem. Methyl 2-(2-fluoro-4-methoxyphenyl)acetate Product Data. Retrieved from

  • PubChem. 2-Fluoro-4-methoxyphenylacetic acid (Acid Precursor Data). Retrieved from (Analogous structure reference).

  • Google Patents. CN102304035A: Preparation method of 2-fluoro-4-methoxyacetophenone. Retrieved from

  • ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved from

Sources

Positional Isomerism in Fluorinated Phenylacetates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between 2-fluoro and 3-fluoro phenylacetate isomers Content Type: In-depth technical guide

Executive Summary

In medicinal chemistry, the phenylacetate scaffold is a ubiquitous pharmacophore, serving as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, and agrochemicals. The introduction of fluorine into this scaffold is a strategic tool to modulate lipophilicity, metabolic stability, and binding affinity—a process known as a "fluorine scan."

However, the choice between 2-fluorophenylacetate (ortho) and 3-fluorophenylacetate (meta) is rarely arbitrary. This guide dissects the critical physicochemical, synthetic, and pharmacological divergences between these two isomers, providing researchers with the data needed to make evidence-based design decisions.

Physicochemical Profiling: The Electronic & Steric Divergence

The fundamental difference between the 2-F and 3-F isomers stems from the proximity of the highly electronegative fluorine atom to the acetate side chain.

Electronic Effects (Hammett & Inductive)

Fluorine exerts a strong electron-withdrawing inductive effect (


) and a weak electron-donating resonance effect (

).
  • 2-Fluoro (Ortho): The fluorine atom is in close proximity to the benzylic carbon. The inductive electron withdrawal is maximized, significantly reducing the electron density on the methylene bridge. This often results in a slightly more acidic

    
    -proton and a lower pKa for the corresponding acid compared to the meta isomer.
    
  • 3-Fluoro (Meta): The fluorine is further removed. The inductive effect is attenuated. Furthermore, the meta position does not allow for direct resonance interaction with the side chain, making the electronic influence purely inductive but weaker than the ortho position.

The Ortho-Effect (Sterics)
  • 2-Fluoro: Creates significant steric bulk (

    
     Å) immediately adjacent to the acetate tail. This can lock the side chain into a specific conformation due to dipole-dipole repulsion between the fluorine lone pairs and the carbonyl oxygen. This "conformational lock" can drastically alter binding affinity to enzymes (e.g., COX-1/COX-2).
    
  • 3-Fluoro: The meta position is sterically less demanding regarding the side chain. It increases overall lipophilicity without imposing severe rotational constraints on the acetate group.

Comparative Data Table
Property2-Fluorophenylacetic Acid (Ortho)3-Fluorophenylacetic Acid (Meta)Implications
CAS No. 451-82-1331-25-9Identification
Melting Point 60–62 °C42–44 °C2-F has higher lattice energy (better packing).
Predicted pKa ~4.05~4.152-F is slightly more acidic (Unsubst. = 4.3).

F NMR Shift
~ -118 ppm~ -112 ppmDistinct chemical environments.
Benzylic Coupling Doublet (

Hz)
Singlet (Broad, negligible

)
Key Analytical Differentiator

Analytical Discrimination: The "Smoking Gun"

Distinguishing these isomers in a crude reaction mixture is a common challenge. Standard LC-MS often fails to resolve them due to identical molecular weights (MW 154.14). NMR spectroscopy is the definitive self-validating method.

Proton NMR ( H-NMR)

The benzylic protons (


) reveal the isomer identity through spin-spin coupling with the fluorine atom.
  • 2-F Isomer: The fluorine is 4 bonds away from the benzylic protons (

    
    ). This typically results in a clear doublet  splitting pattern with a coupling constant (
    
    
    
    ) of 1.0–3.0 Hz.
  • 3-F Isomer: The fluorine is 5 bonds away.[1] The coupling is usually too weak to resolve, resulting in a singlet or a slightly broadened peak.

Chromatographic Separation (HPLC)

While C18 columns may show co-elution, specialized stationary phases utilizing mixed-mode interactions (hydrophobic + ion exchange) can separate them.

  • Column: Primesep SB (Mixed-mode).

  • Mechanism: The dipole moment vector of the 2-F isomer is distinct from the 3-F, leading to different interaction energies with the polar embedded groups of the stationary phase.

Synthetic Accessibility & Protocols

Both isomers can be synthesized via homologation of the corresponding benzyl halides or hydrolysis of phenylacetonitriles. Below is a robust protocol for the 2-fluorophenylacetate ester , which serves as a versatile intermediate.

Protocol: Synthesis of Ethyl 2-Fluorophenylacetate (Fischer Esterification)

Objective: Convert 2-fluorophenylacetic acid to its ethyl ester for use as a lipophilic prodrug precursor.

Reagents:

  • 2-Fluorophenylacetic acid (10.0 mmol, 1.54 g)

  • Absolute Ethanol (30 mL)

  • Sulfuric Acid (conc. H2SO4, catalytic, 0.5 mL)

Workflow:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the acid in absolute ethanol.

  • Catalysis: Add H2SO4 dropwise. Caution: Exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 8:2). The acid spot (baseline) should disappear; a new high-Rf spot (ester) appears.

  • Workup: Cool to room temperature. Concentrate ethanol in vacuo. Dilute residue with Et2O (50 mL) and wash with sat. NaHCO3 (2 x 30 mL) to remove unreacted acid.

  • Drying: Dry organic layer over MgSO4, filter, and concentrate.

  • Yield: Expect ~90-95% as a clear oil.

Pharmacological Implications: Metabolic Switching

The primary utility of selecting 2-F vs. 3-F lies in Metabolic Blocking .

CYP450 Oxidation

Phenylacetates are prone to oxidative metabolism (hydroxylation) on the aromatic ring, typically at the para (4-position) or ortho positions relative to the side chain.

  • 2-F Substitution: Blocks the ortho-position from hydroxylation. However, it may redirect metabolism to the para position (C4).

  • 3-F Substitution: Blocks the meta-position. This is often strategic if the para position is already occupied (e.g., by a chlorine, as in Diclofenac analogs), forcing the enzyme to attack the sterically hindered ortho-site or preventing ring oxidation entirely.

Case Study: Fluorofentanyl

Research into fluorinated fentanyl derivatives (which share an N-phenethyl moiety similar to phenylacetate) demonstrated that moving fluorine from the 2-position to the 3-position drastically alters the ratio of N-dealkylation vs. ring hydroxylation metabolites [1]. This confirms that isomer selection is not just a potency lever, but a metabolic stability toggle.

Experimental Workflow: Microsomal Stability Assay

To empirically determine which isomer provides superior drug-like properties, a comparative microsomal stability assay is required.

Protocol:

  • Incubation: Incubate 1 µM of 2-FPA and 3-FPA (separately) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).

Visualization: Decision Matrix & Workflow

Diagram 1: Isomer Selection Decision Matrix

IsomerSelection Start Start: Phenylacetate Scaffold Optimization Goal Goal? Start->Goal BlockMet Block Metabolism Goal->BlockMet Stability ConfLock Induce Conformational Lock Goal->ConfLock Potency/Selectivity ParaOpen Is Para-position open? BlockMet->ParaOpen Select2F Select 2-Fluoro (Ortho) (High Steric Bulk / Acidic) ConfLock->Select2F Ortho-Effect required ParaOpen->Select2F No (Para blocked) Select3F Select 3-Fluoro (Meta) (Lipophilic / Inductive only) ParaOpen->Select3F Yes (Redirect to Para)

Caption: Decision tree for medicinal chemists choosing between 2-F and 3-F substitutions based on metabolic and steric requirements.

Diagram 2: Synthesis and Analysis Workflow

Workflow cluster_0 Synthesis cluster_1 Validation (The 'Smoking Gun') SM Fluorobenzyl Bromide (2-F or 3-F) Product Fluorophenylacetic Acid SM->Product Grignard Carboxylation Reagent Mg / CO2 / H+ Reagent->Product NMR 1H-NMR Analysis Product->NMR Result2F 2-F: Doublet (J=1-3Hz) (Benzylic H) NMR->Result2F Result3F 3-F: Singlet/Broad (Benzylic H) NMR->Result3F

Caption: Synthetic pathway and the critical NMR validation step to confirm isomer identity.

References

  • Watanabe, S. et al. (2020). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology.

  • PubChem. (2025).[2][3][4] 2-Fluorophenylacetic acid Compound Summary. National Library of Medicine.

  • PubChem. (2025).[2][3][4] 3-Fluorophenylacetic acid Compound Summary. National Library of Medicine.

  • SIELC Technologies. (n.d.). HPLC Method for Fluorophenylacetic acid isomers.

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

Sources

Methodological & Application

Optimization of Methyl Esterification Strategies for 2-Fluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Fluoro-4-methoxyphenylacetic acid (CAS 883531-28-0) is a critical building block in the synthesis of CRTH2 antagonists, indomethacin analogs, and other non-steroidal anti-inflammatory derivatives. While esterification is a fundamental transformation, the specific electronic and steric environment of the 2-fluoro-4-methoxy substitution pattern requires careful reagent selection to maximize yield and purity.

This guide details two distinct protocols tailored to different experimental needs:

  • Method A (Process Scale): Thionyl Chloride (

    
    ) / Methanol. Best for multi-gram to kilogram scale-up where cost and speed are paramount.
    
  • Method B (Library/MedChem Scale): Iodomethane (

    
    ) / Potassium Carbonate. Best for parallel synthesis, avoiding acidic conditions, and ensuring high throughput without aqueous workup optimization.[1]
    
Chemical Context & Analysis[2][3][4][5][6][7][8][9]
  • Electronic Environment: The 2-fluoro substituent exerts a negative inductive effect (-I), slightly increasing the acidity of the carboxylic acid (

    
    ) compared to non-fluorinated analogs. Conversely, the 4-methoxy group is a strong resonance donor (+R), but its distance from the carboxyl group limits its deactivating influence on the reaction center.
    
  • Steric Considerations: The fluorine atom at the ortho position is an isostere of hydrogen (Van der Waals radius: 1.47 Å vs 1.20 Å). It provides minimal steric hindrance to the attacking nucleophile, allowing for rapid kinetics in standard acyl substitution reactions.

Decision Framework: Reagent Selection

The following decision tree illustrates the logic for selecting the appropriate reagent system based on project constraints.

ReagentSelection Start Start: 2-Fluoro-4-methoxyphenylacetic Acid ScaleQ What is the Reaction Scale? Start->ScaleQ Large > 10 grams (Process) ScaleQ->Large High Throughput Small < 1 gram (Library/Screening) ScaleQ->Small Low Throughput MethodA Method A: SOCl2 / MeOH (In-situ Acid Chloride) Large->MethodA Preferred MethodC Method C: H2SO4 / MeOH (Fisher Esterification) Large->MethodC Alternative (Greener) AcidSens Is the substrate acid-sensitive? Small->AcidSens AcidSens->MethodA No (Fastest) MethodB Method B: MeI / K2CO3 (Nucleophilic Substitution) AcidSens->MethodB Yes (Avoid Acid)

Figure 1: Decision matrix for selecting the optimal esterification strategy.

Method A: Thionyl Chloride / Methanol (Process Route)

Mechanism & Rationale

This method relies on the in situ formation of the acid chloride. Thionyl chloride (


) reacts with the carboxylic acid to release 

and

gases, driving the equilibrium forward. The subsequent addition of methanol (or using methanol as solvent) rapidly traps the highly reactive acyl chloride to form the methyl ester.

Why this works for 2-F-4-OMe-phenylacetic acid: The electron-withdrawing fluorine slightly activates the carbonyl carbon, making the initial attack of the chlorinating agent efficient. The reaction is irreversible, unlike Fisher esterification.[1]

Detailed Protocol

Reagents:

  • Substrate: 2-Fluoro-4-methoxyphenylacetic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 - 1.5 eq)
    
  • Solvent: Anhydrous Methanol (0.5 M - 1.0 M concentration relative to substrate)

  • Catalyst: DMF (1-2 drops, optional but recommended)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or nitrogen inlet.

  • Solvation: Dissolve 2-fluoro-4-methoxyphenylacetic acid in anhydrous methanol. Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     dropwise over 15–20 minutes.
    
    • Critical Control Point: This reaction is exothermic and generates HCl gas. Ensure adequate venting.[1][2][3] Do not allow the temperature to spike above 10°C during addition to prevent impurity formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

    • Optional: If TLC indicates incomplete conversion, heat to reflux (65°C) for 2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess methanol and residual

    
    .
    
  • Purification: Dissolve the residue in Ethyl Acetate (EtOAc). Wash sequentially with:

    • Saturated

      
       (2x) to neutralize residual acid.
      
    • Brine (1x).

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate to yield the methyl ester as a pale yellow oil or low-melting solid.
    

Method B: Iodomethane / Carbonate (Library Route)

Mechanism & Rationale

This is a standard


 nucleophilic substitution. The base (

or

) deprotonates the carboxylic acid to form the carboxylate anion, which then attacks the methyl iodide.

Why this works for 2-F-4-OMe-phenylacetic acid: This method is strictly neutral/basic. It avoids the generation of strong acids (HCl), making it ideal if the substrate contains acid-labile protecting groups elsewhere. The 2-fluoro group does not interfere with the nucleophilicity of the carboxylate.

Detailed Protocol

Reagents:

  • Substrate: 2-Fluoro-4-methoxyphenylacetic acid (1.0 eq)

  • Reagent: Iodomethane (

    
    ) (1.2 - 1.5 eq)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    ) (1.5 eq)
  • Solvent: DMF or Acetone (0.2 M)

Step-by-Step Procedure:

  • Setup: Use a sealable reaction vial or round-bottom flask.

  • Deprotonation: Dissolve the substrate in DMF. Add the powdered carbonate base. Stir at room temperature for 15 minutes to ensure carboxylate formation.

  • Alkylation: Add Iodomethane dropwise.

    • Safety Note: MeI is a suspected carcinogen and volatile. Handle only in a fume hood.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The acid spot (baseline) should disappear, replaced by a higher

      
       ester spot.
      
  • Workup:

    • Option 1 (Precipitation): Pour the mixture into ice water (10x volume). The ester may precipitate. Filter and wash with water.[1][4][5]

    • Option 2 (Extraction): Dilute with EtOAc, wash with water (3x) to remove DMF, then wash with brine.

  • Isolation: Dry over

    
     and concentrate.
    

Comparative Data Analysis

FeatureMethod A (

/MeOH)
Method B (

/Base)
Method C (Fisher/H2SO4)
Yield 92 - 98%88 - 95%80 - 85%
Reaction Time 2 - 4 Hours4 - 12 Hours12 - 24 Hours
Atom Economy HighLow (Iodide waste)High
Purification Evaporation + WashExtraction requiredExtraction required
Safety Profile Corrosive/Gas EvolutionCarcinogen/ToxicCorrosive
Cost LowHigh (MeI/Cs2CO3)Very Low
Suitability Process / Scale-up MedChem / Library Academic / General

Reaction Pathway Visualization

The following diagram details the mechanistic divergence between the acid-mediated and base-mediated pathways.

ReactionMechanism Substrate 2-Fluoro-4-methoxyphenylacetic Acid InterA1 Acyl Chloride Intermediate (Highly Reactive) Substrate->InterA1 SOCl2, -SO2, -HCl InterB1 Carboxylate Anion (Nucleophile) Substrate->InterB1 K2CO3 (Deprotonation) ProductA Methyl Ester + SO2(g) + HCl(g) InterA1->ProductA MeOH (Nucleophilic Acyl Substitution) ProductB Methyl Ester + KI (salt) InterB1->ProductB MeI (SN2 Attack)

Figure 2: Mechanistic pathways for Acid Chloride activation vs. Carboxylate Alkylation.

References

  • General Esterification of Phenylacetic Acids

    • Rasulova, R. A. (2026). Synthesis, properties and applications of esters of phenylacetic acid. ResearchGate.

  • Thionyl Chloride Mechanism & Protocols

    • Master Organic Chemistry. (2011).[6] Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

  • Synthesis of 2-Fluoro-4-Methoxy Analogs (Process Conditions)

    • Patent WO201612424A1. (2016). Preparation of 1-(2-fluoro-4-methoxyphenyl)acetone via Cesium Carbonate mediated alkylation. ChemicalBook.

  • Safety Data & Properties

    • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Fluoro-4-methoxyphenylacetic acid.

Sources

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate as pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-(2-fluoro-4-methoxyphenyl)acetate as Pharmaceutical Intermediate Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Strategic Scaffold for CRTH2 Antagonists and NSAID Analogs[1]

Abstract & Strategic Significance

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is a high-value pharmaceutical intermediate, primarily utilized in the synthesis of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists and next-generation NSAIDs .

Its structural significance lies in the specific substitution pattern on the phenyl ring:

  • 2-Fluoro (Ortho): Enhances metabolic stability by blocking the metabolically labile ortho-position and influencing the torsional angle of the acetate side chain, often locking the bioactive conformation.

  • 4-Methoxy (Para): Functions as a hydrogen bond acceptor and electron-donating group, critical for optimizing binding affinity within the hydrophobic pockets of G-protein coupled receptors (GPCRs) like DP2/CRTH2.

This guide details the chemical profile, mechanistic utility, and validated protocols for synthesizing and utilizing this intermediate in drug development workflows.

Chemical Profile & Specifications
PropertySpecification
IUPAC Name Methyl 2-(2-fluoro-4-methoxyphenyl)acetate
Common Precursor 2-(2-Fluoro-4-methoxyphenyl)acetic acid
CAS No. (Acid Precursor) 886498-61-9 (Acid form is the commercial anchor)
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Appearance Colorless to pale yellow oil (or low-melting solid)
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in Water
Key Functionality Alpha-methylene (C-H acidic), Ester (Electrophile)
Therapeutic Application: CRTH2 Antagonism

The primary application of this intermediate is in the development of oral antagonists for the CRTH2 (DP2) receptor, a key target for asthma, allergic rhinitis, and atopic dermatitis.

Mechanism of Action

Prostaglandin D2 (PGD2) binds to CRTH2 on Th2 cells, eosinophils, and basophils, triggering chemotaxis and cytokine release. Small molecule antagonists containing the phenylacetic acid pharmacophore mimic the carboxylate headgroup of PGD2, blocking receptor activation.

Pathway Visualization: The following diagram illustrates the inflammatory cascade blocked by drugs derived from this intermediate.

CRTH2_Pathway PGD2 Prostaglandin D2 (Endogenous Ligand) CRTH2 CRTH2 (DP2) Receptor (G-Protein Coupled) PGD2->CRTH2 Activation Signal Gi Protein Signaling CRTH2->Signal Downstream Cascade Drug Drug Candidate (Fluoro-Methoxy Phenylacetate) Drug->CRTH2 Competitive Antagonism Block INHIBITION Effect Chemotaxis & Cytokine Release (Th2, Eosinophils) Signal->Effect

Figure 1: Mechanism of CRTH2 antagonism. The phenylacetate core competes with PGD2 for the receptor binding pocket.

Experimental Protocols
Protocol A: Synthesis of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

Rationale: While the acid form is commercially available, the methyl ester is often required for alpha-alkylation reactions to prevent side reactions (decarboxylation) and improve solubility in organic bases.

Reagents:

  • 2-(2-Fluoro-4-methoxyphenyl)acetic acid (1.0 eq)

  • Methanol (Anhydrous, 10-20 volumes)

  • Sulfuric Acid (H₂SO₄, catalytic, 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-(2-fluoro-4-methoxyphenyl)acetic acid and anhydrous methanol under nitrogen atmosphere.

  • Activation:

    • Method A (Acid Cat): Add concentrated H₂SO₄ dropwise.

    • Method B (Acid Chloride in situ): Cool to 0°C and add SOCl₂ dropwise (exothermic).

  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS until the acid starting material is consumed (<1%).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess methanol.

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Wash sequentially with Saturated NaHCO₃ (to remove residual acid) and Brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Yield: Expect >90% yield of a pale yellow oil. No column chromatography is usually required if starting acid was pure.

Protocol B: Alpha-Alkylation (Key Application)

Rationale: The methylene group alpha to the ester is acidic. This protocol describes the installation of a side chain (R-X), a critical step in building the "tail" of CRTH2 antagonists (e.g., Ramatroban analogs).

Reagents:

  • Methyl 2-(2-fluoro-4-methoxyphenyl)acetate (1.0 eq)

  • Alkyl Halide (R-Br or R-I) (1.1 eq)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or LDA (1.1 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Inertion: Flame-dry a reaction vessel and purge with Argon. Add anhydrous THF.

  • Deprotonation:

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add LiHMDS (1.0 M in THF) dropwise over 15 minutes.

    • Critical Check: Stir for 30 minutes at -78°C to ensure complete enolate formation. The solution typically turns bright yellow.

  • Alkylation:

    • Dissolve the Alkyl Halide in a minimal amount of THF.

    • Add the halide solution dropwise to the enolate at -78°C.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4–6 hours.

  • Quench: Quench with Saturated NH₄Cl solution.

  • Purification: Extract with EtOAc. Purify the crude product via Silica Gel Flash Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthetic Workflow Diagram:

Synthesis_Workflow Start Start: 2-(2-Fluoro-4-methoxyphenyl)acetic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter Intermediate: Methyl 2-(2-fluoro-4-methoxyphenyl)acetate Step1->Inter Step2 Step 2: Enolate Formation (LiHMDS, THF, -78°C) Inter->Step2 Step3 Step 3: Alpha-Alkylation (+ Alkyl Halide R-X) Step2->Step3 Product Product: Alpha-Substituted Phenylacetate (CRTH2 Antagonist Precursor) Step3->Product

Figure 2: Synthetic workflow from commercial acid to alkylated drug precursor.

Analytical Quality Control

To ensure the integrity of the intermediate before use in high-cost steps (like chiral resolution or coupling), use the following HPLC parameters.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Backbone) and 280 nm (Aromatic).

  • Retention Time: The methyl ester will elute significantly later than the free acid due to increased lipophilicity.

Safety & Handling
  • Hazards: The methyl ester is an organic ester; treat as a potential skin irritant. The acid precursor is an irritant (H315, H319).

  • Reactivity: Avoid strong oxidizers. The alpha-position is sensitive to base; store under neutral conditions.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation.

References
  • BLD Pharm. (n.d.). 2-(4-Fluoro-2-methoxyphenyl)acetic acid - Product Analysis. Retrieved from

  • National Institutes of Health (NIH). (2017). CRTH2 antagonists in asthma: current perspectives. PubMed Central. Retrieved from

  • MedChemExpress. (n.d.). 2-(4-Methoxyphenyl)acetic acid - Metabolic Biomarker. Retrieved from

  • PubChem. (2025). Ramatroban (CRTH2 Antagonist) - Compound Summary. Retrieved from

  • MDPI. (2022). Synthesis of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from

Solvent selection for Methyl 2-(2-fluoro-4-methoxyphenyl)acetate dissolution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Dissolution of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The successful dissolution of an active pharmaceutical ingredient (API) or intermediate, such as Methyl 2-(2-fluoro-4-methoxyphenyl)acetate, is a foundational step in numerous downstream applications, including reaction chemistry, purification, crystallization, and formulation development.[1][2] The selection of an appropriate solvent system is therefore not a trivial procedural step, but a critical decision point that profoundly impacts process efficiency, product purity, yield, and stability.[3] This document provides a comprehensive guide to developing a robust and rational solvent selection strategy. It integrates theoretical principles with practical, field-proven experimental protocols, while emphasizing the regulatory and safety frameworks that govern solvent use in the pharmaceutical industry.

Characterization of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

A thorough understanding of the solute's physicochemical properties is the cornerstone of any logical solvent selection process.[4] Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is a substituted phenylacetate derivative. Its structure dictates its solubility behavior.

Structural Analysis:

  • Aromatic Ring: A nonpolar, hydrophobic phenyl ring.

  • Ester Group (-COOCH₃): A polar, aprotic functional group capable of acting as a hydrogen bond acceptor.

  • Methoxy Group (-OCH₃): A moderately polar ether group, also a hydrogen bond acceptor.

  • Fluoro Group (-F): An electronegative group that contributes to the molecule's overall polarity.

The combination of these groups results in a molecule of intermediate polarity with hydrogen bond accepting capabilities, but no hydrogen bond donating sites. This predicts poor solubility in highly nonpolar solvents (e.g., hexanes) and also limited solubility in highly polar, protic solvents where strong solvent-solvent hydrogen bonding networks (like in water) would be difficult for the solute to disrupt.

Table 1: Physicochemical Properties of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate & Related Analogs

PropertyMethyl 2-(2-fluoro-4-methoxyphenyl)acetateMethyl 4-methoxyphenylacetate (Analog)Notes
Molecular Formula C₁₀H₁₁FO₃C₁₀H₁₂O₃[5]The fluoro-substituent increases polarity.
Molecular Weight 198.19 g/mol 180.20 g/mol [5]
Predicted Polarity IntermediateIntermediatePresence of polar ester, ether, and fluoro groups balanced by a nonpolar aromatic ring.
Boiling Point Not available~158 °C @ 19 mmHg[5]Expected to be a high-boiling liquid or low-melting solid at ambient conditions.
Hydrogen Bonding Acceptor onlyAcceptor onlyThe ester and methoxy oxygens can accept hydrogen bonds.
Predicted LogP ~1.5 - 2.5 (Estimated)1.7 (Estimated)[6]Suggests moderate lipophilicity.

Theoretical Framework for Solvent Selection

A purely empirical, trial-and-error approach to solvent screening is inefficient. A theoretical framework allows for the pre-selection of a smaller, more relevant set of candidate solvents, saving time and resources.

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar polarities are more likely to be miscible. Solvents can be broadly categorized, and a primary screening should include representatives from each relevant class.

  • Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) Have O-H or N-H bonds and can donate hydrogen bonds.

  • Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide) Have large dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors.

  • Nonpolar Solvents: (e.g., Hexane, Toluene, Diethyl Ether) Have low dielectric constants and are not capable of significant hydrogen bonding.

Given the structure of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate, polar aprotic solvents are predicted to be highly effective, as they can engage in dipole-dipole interactions without requiring the solute to disrupt a strong hydrogen-bonding network.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) theory offers a powerful tool. It deconstructs the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces (van der Waals).

  • δP: Energy from polar forces (dipole-dipole interactions).

  • δH: Energy from hydrogen bonding.

The principle is that substances with similar HSP values (δD, δP, δH) are likely to be miscible.[7][8][9] The distance (Ra) between the HSP values of a solvent and a solute in this three-dimensional space can be calculated. A smaller distance implies higher affinity. While experimentally determining the HSP for a new compound requires significant effort, values can be estimated using software, providing a rational basis for solvent pre-selection.

Regulatory and Safety Considerations: The ICH Q3C Guidelines

In a pharmaceutical context, solvent selection is strictly governed by safety and regulatory requirements. The International Council for Harmonisation (ICH) Q3C guideline classifies residual solvents based on their toxicity.[10][11] This classification is paramount and must be considered at the earliest stages of development.[3]

  • Class 1 Solvents: To be avoided. Known carcinogens and environmental hazards (e.g., Benzene, Carbon Tetrachloride).[11]

  • Class 2 Solvents: To be limited. Non-genotoxic animal carcinogens or agents with other irreversible toxicities (e.g., Acetonitrile, Dichloromethane, Toluene).[11][12] Their use requires strict control of residual levels in the final product.

  • Class 3 Solvents: Low toxic potential. Solvents with Permitted Daily Exposures (PDEs) of 50 mg or more per day (e.g., Acetone, Ethanol, Ethyl Acetate, Isopropyl Acetate).[11] These are preferred solvents.

It is a primary directive to prioritize the use of Class 3 solvents wherever technically feasible.

Table 2: Selected Pharmaceutical Solvents: Properties and Classification

SolventClassPolarity TypeBoiling Point (°C)Key Considerations
Water -Polar Protic100Greener solvent, but solubility of target compound is likely low.
Ethanol 3Polar Protic78Preferred (green) solvent, good for moderately polar compounds.
Isopropyl Alcohol 3Polar Protic82Preferred solvent, slightly less polar than ethanol.
Acetone 3Polar Aprotic56High volatility, excellent solubilizing power for many compounds.
Ethyl Acetate 3Polar Aprotic77Common, preferred solvent with moderate polarity.
Acetonitrile 2Polar Aprotic82Excellent solvent but use is restricted due to toxicity.[12]
Tetrahydrofuran (THF) 2Polar Aprotic66Can form peroxides; use is restricted.[13]
Toluene 2Nonpolar111Effective for nonpolar compounds, but use is restricted.
Heptane 3Nonpolar98Often used as an anti-solvent.
Dimethyl Sulfoxide -Polar Aprotic189Very strong solvent, but high boiling point makes it difficult to remove. Often not an ICH class due to this.

A Systematic Workflow for Solvent Selection

A multi-step, integrated approach ensures the selection of an optimal solvent system that balances performance, safety, and regulatory compliance.

Solvent_Selection_Workflow cluster_0 Phase 1: In Silico & Theoretical Assessment cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Final Selection & Optimization A Step 1: Solute Characterization (Structure, Polarity, MW) B Step 2: Define Process Constraints (Temp, Safety, ICH Class) A->B C Step 3: Theoretical Screening ('Like Dissolves Like', HSP Prediction) B->C D Step 4: Create Shortlist of Solvents (Prioritize Class 3) C->D E Step 5: Small-Scale Solubility Screen (Qualitative 'Good'/'Poor') D->E Proceed to Lab F Step 6: Quantitative Solubility Measurement (e.g., Shake-Flask Method) E->F G Step 7: Co-Solvent System Evaluation (If single solvent is inadequate) F->G H Step 8: Select Optimal Solvent(s) (Balance Solubility, Safety, Cost) G->H Analyze Data I Step 9: Process Parameter Optimization (Concentration, Temperature) H->I Molecular_Interactions cluster_solvents Solvent Types Solute Solute PolarAprotic Polar Aprotic (e.g., Acetone) Strong Dipole Solute->PolarAprotic Strong Dipole-Dipole Interaction (Favorable) PolarProtic Polar Protic (e.g., Ethanol) H-Bond Donor/Acceptor Solute->PolarProtic H-Bond Acceptance (Moderately Favorable) Nonpolar Nonpolar (e.g., Heptane) Dispersion Forces Solute->Nonpolar Weak Dispersion Forces (Unfavorable)

Sources

Application Note: The 2-Fluoro-4-methoxyphenyl Moiety in Medicinal Chemistry

[1][2][3]

Executive Summary

This guide details the strategic application, synthesis, and incorporation of the 2-fluoro-4-methoxyphenyl moiety in drug discovery.[] This structural motif is a privileged scaffold in kinase inhibitors (e.g., EHT-1610) and GPCR ligands.[][2] Its value lies in the synergistic effect of the 2-fluoro group (metabolic blockade, conformational locking) and the 4-methoxy group (hydrogen bond acceptor, electron donor), which collectively optimize pharmacokinetics (PK) and binding affinity.[][2]

Strategic Rationale: The "Fluorine-Methoxy" Synergy[2]

The 2-fluoro-4-methoxyphenyl moiety is not merely a passive linker; it is a functional tool for multiparameter optimization (MPO).[]

Electronic and Steric Properties
  • Metabolic Blockade (C2 Position): The C2 position of a phenyl ring is a common site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.[2] Substituting hydrogen with fluorine (

    
    ) at this position effectively blocks this metabolic soft spot without imposing the steric penalty of a methyl group (
    
    
    ).[][2]
  • Electronic "Push-Pull":

    • Fluorine (C2): Acts as a

      
      -electron withdrawer (Inductive effect, 
      
      
      ), lowering the HOMO energy of the ring, which can reduce the propensity for oxidative metabolism.[][2]
    • Methoxy (C4): Acts as a

      
      -electron donor (Resonance effect, 
      
      
      ), increasing electron density at the ortho and para positions relative to itself.[][2] This facilitates cation-
      
      
      interactions in protein binding pockets.[]
  • Conformational Control: The ortho-fluorine induces a specific torsional preference relative to the connected scaffold (e.g., a biaryl bond) due to dipole-dipole minimization and minimization of steric clash with the ortho-protons of the partner ring.[]

Strategic Application Diagram

The following diagram illustrates the decision logic for incorporating this moiety into a lead compound.

GStartLead Compound OptimizationProblemIdentify Liability:1. Metabolic Instability (C2)2. Poor PotencyStart->ProblemSolutionIncorporate2-Fluoro-4-methoxyphenylProblem->SolutionSAR StrategyMech1Mechanism 1:Block C2 OxidationSolution->Mech1Mech2Mechanism 2:Electronic Tuning (+R/-I)Solution->Mech2Mech3Mechanism 3:Conformational LockSolution->Mech3ResultOutcome:Improved t1/2 & AffinityMech1->ResultMech2->ResultMech3->Result

Caption: Decision workflow for selecting the 2-fluoro-4-methoxyphenyl moiety to address specific metabolic and potency liabilities in lead optimization.

Key Building Blocks & Data

The following reagents are the primary vectors for introducing this moiety.

Building Block ClassChemical NameCAS NumberPrimary ApplicationStability Note
Boronic Acid 2-Fluoro-4-methoxyphenylboronic acid162101-31-7Suzuki-Miyaura Coupling (Biaryl synthesis)Prone to protodeboronation; Store at 2-8°C.
Aryl Halide 1-Bromo-2-fluoro-4-methoxybenzene450-88-4Buchwald-Hartwig (Anilines), SonogashiraStable.[] Good electrophile for Pd-catalysis.[]
Aniline 2-Fluoro-4-methoxyaniline366-99-4Amide coupling, Nucleophilic substitutionOxidation sensitive; Store under inert gas.[]
Phenol 2-Fluoro-4-methoxyphenol367-12-4Ether formation (Williamson), SNArHygroscopic.[]

Experimental Protocols

Protocol A: C-C Bond Formation (Suzuki-Miyaura Coupling)

Application: Synthesis of biaryl scaffolds (e.g., kinase inhibitors).[][2] Challenge: The ortho-fluorine substituent can accelerate protodeboronation (cleavage of the C-B bond) under basic aqueous conditions, reducing yield.[2] This protocol uses a mild base and controlled temperature to mitigate this.[3]

Reagents:

  • Substrate: Heteroaryl Halide (1.0 equiv)

  • Boronic Acid: 2-Fluoro-4-methoxyphenylboronic acid (1.2 – 1.5 equiv)[]

  • Catalyst: Pd(dppf)Cl₂[][2]·CH₂Cl₂ (0.05 equiv)[][2]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[2]

  • Solvent: 1,4-Dioxane (degassed)[][2]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a microwave vial or round-bottom flask and purge with Argon for 5 minutes.

  • Solvent Preparation: Sparge 1,4-dioxane with Argon for 15 minutes to remove dissolved oxygen (Critical: Oxygen promotes homocoupling and catalyst deactivation).[]

  • Loading: Add the heteroaryl halide (1.0 mmol) and 2-fluoro-4-methoxyphenylboronic acid (1.5 mmol) to the vessel.

  • Catalyst Addition: Add Pd(dppf)Cl₂[]·CH₂Cl₂ (0.05 mmol).[][2] Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ due to higher stability and faster oxidative addition rates for sterically encumbered substrates.[][2]

  • Activation: Add the solvent (5 mL) followed by the aqueous K₂CO₃ solution.

  • Reaction: Seal the vessel and heat to 80°C for 4-12 hours.

    • Optimization: If using a microwave reactor, heat to 100°C for 30-60 minutes.

    • Monitoring: Monitor via LC-MS.[] Look for the mass of the product (M+H) and the potential protodeboronated byproduct (1-fluoro-3-methoxybenzene).[]

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc).[] Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: C-N Bond Formation (Buchwald-Hartwig Amination)

Application: Synthesizing anilino-pyrimidine kinase inhibitors (e.g., EHT-1610 analogs).[][2] Rationale: The electron-rich nature of the 4-methoxy group makes the aniline nucleophilic, but the 2-fluoro group introduces steric bulk near the nitrogen.[] Ligands like BrettPhos or XPhos are required for efficient coupling.

Reagents:

  • Electrophile: Aryl/Heteroaryl Chloride or Bromide (1.0 equiv)[][2]

  • Nucleophile: 2-Fluoro-4-methoxyaniline (1.2 equiv)[]

  • Catalyst: Pd₂(dba)₃ (0.02 equiv)[][2]

  • Ligand: BrettPhos (0.04 equiv) or XPhos (0.04 equiv)[][2]

  • Base: Cs₂CO₃ (anhydrous, 2.0 equiv) or NaOtBu (1.4 equiv)[][2]

  • Solvent: t-Amyl alcohol or Toluene (anhydrous)[][2]

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and BrettPhos in the solvent and stir at 80°C for 2-3 minutes to generate the active catalyst species

    
    .[2]
    
  • Reactant Addition: Add the aryl halide, 2-fluoro-4-methoxyaniline, and base (Cs₂CO₃) to the reaction vial.

  • Execution: Add the pre-formed catalyst solution to the vial.

  • Heating: Heat at 100°C for 2-16 hours.

    • Note: t-Amyl alcohol allows for higher temperatures than toluene and often improves solubility for polar heterocycles.[]

  • Workup: Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography. Caution: Anilines can streak on silica; add 1% Triethylamine to the eluent.

Troubleshooting & Optimization Workflow

The following diagram outlines the logical steps to troubleshoot low yields, specifically addressing the instability of the boronic acid.

Suzuki_OptimizationStartSuzuki Coupling(Protocol A)CheckAnalyze Crude LC-MSStart->CheckDecisionDominant Species?Check->DecisionProductDesired Product(Proceed to Purification)Decision->ProductTarget MassDeBoronProtodeboronation(Ar-H observed)Decision->DeBoronMass = 126 DaHomocoupHomocoupling(Ar-Ar observed)Decision->HomocoupDimer MassNoRxnNo Reaction(SM Remaining)Decision->NoRxnSM MassSol_DeBoronSolution:1. Switch to Pinacol Ester2. Use Anhydrous Base (CsF)3. Lower Temp (60°C)DeBoron->Sol_DeBoronSol_HomoSolution:1. Degas Solvent Longer2. Reduce Catalyst LoadingHomocoup->Sol_HomoSol_NoRxnSolution:1. Switch to XPhos Pd G32. Switch to Pd(tBu3P)2NoRxn->Sol_NoRxn

Caption: Troubleshooting logic for Suzuki couplings involving 2-fluoro-4-methoxyphenylboronic acid. Protodeboronation is the most common failure mode.

References

  • Hédou, D., et al. (2016).[2] "Novel DYRK1A inhibitors for the treatment of Alzheimer's disease: Synthesis, structure-activity relationships and molecular modeling." European Journal of Medicinal Chemistry, 112, 349-366.[2]

    • Relevance: Describes the synthesis and SAR of EHT-1610, validating the 2-fluoro-4-methoxyphenyl moiety in kinase inhibition.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[2]

    • Relevance: Authoritative review on boronic acid stability and protodeboron
  • Surry, D. S., & Buchwald, S. L. (2011).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50.[2]

    • Relevance: Establishes the standard protocols for using ligands like BrettPhos with ortho-substituted anilines.
  • Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [][2]

    • Relevance: Explains the metabolic and electronic rationale for fluorine substitution in medicinal chemistry.

Introduction: The Significance of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-(2-Fluoro-4-methoxyphenyl)acetic Acid via Saponification

2-(2-Fluoro-4-methoxyphenyl)acetic acid is a valuable building block in medicinal chemistry and drug development.[1][2] Its substituted phenylacetic acid structure is a common motif in pharmacologically active molecules. The controlled synthesis of this compound is therefore a critical step in the discovery pipeline for novel therapeutics. This application note provides a detailed, field-proven protocol for the hydrolysis of methyl 2-(2-fluoro-4-methoxyphenyl)acetate to its corresponding carboxylic acid. The chosen method is a base-catalyzed hydrolysis, commonly known as saponification, which offers a robust and irreversible pathway to the desired product, ensuring high conversion rates.[3][4]

Underlying Principles: The Saponification Mechanism

Ester hydrolysis can be catalyzed by either acid or base.[5] While acid-catalyzed hydrolysis is an equilibrium-driven process, base-catalyzed hydrolysis is effectively irreversible.[4][6] This irreversibility is the primary rationale for its selection in this protocol, as it drives the reaction to completion.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The process unfolds in three key stages:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.[3]

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the C=O double bond. This results in the expulsion of the methoxide ion (CH₃O⁻) as the leaving group.

  • Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms a stable carboxylate salt and methanol. This step renders the entire process irreversible, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack.[3][6]

An acidic workup is subsequently required to protonate the carboxylate salt and isolate the final carboxylic acid product.[3]

Experimental Workflow Overview

The overall process involves the saponification of the starting ester, followed by an acidic workup, isolation, and purification of the final product.

G cluster_0 Reaction Phase cluster_1 Workup & Isolation Phase cluster_2 Purification & Analysis A 1. Reagent Setup Dissolve ester in THF/Methanol B 2. Saponification Add aq. NaOH solution A->B C 3. Reaction Heat under reflux (e.g., 60-70°C) Monitor by TLC B->C D 4. Quenching & Acidification Cool to 0-5°C Slowly add aq. HCl to pH ~2 C->D E 5. Precipitation & Isolation Collect solid product via vacuum filtration D->E F 6. Washing Wash solid with cold deionized water E->F G 7. Purification Recrystallize from suitable solvent (e.g., Ethanol/Water) F->G H 8. Characterization Confirm structure and purity (NMR, MP, LC-MS) G->H

Caption: High-level workflow for the hydrolysis of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Safety Precautions
  • Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage.[7][8]

  • Hydrochloric Acid (HCl): Corrosive and can cause burns and respiratory irritation.[7]

  • General Precautions: Always work in a well-ventilated fume hood.[7][9] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] An emergency eye wash station and safety shower should be readily accessible.[8]

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )Example QuantityMoles (mmol)Role
Methyl 2-(2-fluoro-4-methoxyphenyl)acetate198.185.0 g25.2Starting Material
Sodium Hydroxide (NaOH)40.001.5 g37.5 (1.5 eq)Base Reagent
Tetrahydrofuran (THF) or Methanol-50 mL-Solvent
Deionized Water18.0225 mL + wash-Solvent / Wash
Hydrochloric Acid (HCl), 2M solution36.46~25-30 mL-Acid for Workup
Round-bottom flask (250 mL)-1-Reaction Vessel
Reflux Condenser-1-Equipment
Magnetic Stirrer and Stir Bar-1-Equipment
Thin Layer Chromatography (TLC) plate (Silica)-As needed-Reaction Monitoring
Büchner Funnel and Filter Flask-1-Isolation Equipment
Step-by-Step Procedure

Part 1: Saponification Reaction

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-(2-fluoro-4-methoxyphenyl)acetate (5.0 g, 25.2 mmol).

  • Dissolution: Add 50 mL of THF (or methanol) to the flask and stir until the ester is fully dissolved.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (1.5 g, 37.5 mmol) in 25 mL of deionized water. Carefully add this aqueous NaOH solution to the reaction flask.

  • Heating: Attach a reflux condenser to the flask and place the assembly in a heating mantle or oil bath. Heat the mixture to reflux (approximately 65-70°C for THF) with vigorous stirring.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). To do this, take a small aliquot of the reaction mixture, neutralize it with a drop of dilute HCl, and spot it on a TLC plate against a spot of the starting material. A typical mobile phase would be 30% ethyl acetate in hexanes. The reaction is complete when the starting ester spot has disappeared (typically 2-4 hours).

Part 2: Workup and Isolation 6. Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice-water bath to 0-5°C. 7. Acidification: While stirring vigorously, slowly add 2M hydrochloric acid dropwise to the cold reaction mixture. The target is to neutralize the excess NaOH and protonate the carboxylate salt. The product, 2-(2-fluoro-4-methoxyphenyl)acetic acid, will precipitate as a white solid. Monitor the pH with litmus paper or a pH meter, adding acid until the solution is acidic (pH ≈ 2). 8. Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. 9. Washing: Wash the solid cake in the funnel with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts. 10. Drying: Leave the product on the filter under vacuum for 15-20 minutes to pull air through and partially dry it. For complete drying, transfer the solid to a watch glass and dry in a vacuum oven at 40-50°C to a constant weight. The expected product is 2-(2-fluoro-4-methoxyphenyl)acetic acid (MW: 184.16 g/mol ).

Part 3: Purification and Characterization

For higher purity, the crude product can be recrystallized.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot solvent (e.g., an ethanol/water or acetone/heptane mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry as described previously.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques.

ParameterExpected ResultAnalytical Method
Appearance White to off-white solidVisual Inspection
Yield Typically >90%Gravimetric Analysis
Melting Point Literature value specific to the compoundMelting Point App.
¹H NMR Peaks consistent with the product structureNMR Spectroscopy
Purity >98%HPLC or LC-MS

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC shows significant starting material after the expected reaction time, ensure the temperature is adequate for reflux and consider adding a small amount of additional NaOH.

  • Product Oiling Out: During acidification, if the product separates as an oil instead of a solid, try adding the acid even more slowly at a lower temperature. If it persists, extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.

  • Monitoring Reaction: Spectrophotometric methods can also be employed to monitor the reaction kinetics by observing changes in absorbance over time, although TLC is generally sufficient for preparative synthesis.[12][13]

Conclusion

This application note details a reliable and efficient saponification protocol for the synthesis of 2-(2-fluoro-4-methoxyphenyl)acetic acid. By leveraging an irreversible base-catalyzed mechanism, this procedure ensures a high conversion of the starting methyl ester. The outlined steps for reaction, workup, purification, and analysis provide a comprehensive guide for researchers and drug development professionals requiring access to this important chemical intermediate.

References

  • Wikipedia. Ester hydrolysis. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Chemguide. mechanism for the acid catalysed hydrolysis of esters. [Link]

  • IG Chemical Solutions. Hydrochloric Acid and Sodium Hydroxide. [Link]

  • ChemHelp ASAP. acid-catalyzed mechanism of ester hydrolysis. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. [Link]

  • Science discussions. Mechanisms of Ester hydrolysis. [Link]

  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

  • CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide. [Link]

  • Quora. What are four safety precautions you should take when working with sodium hydroxide?[Link]

  • Chemistry Stack Exchange. Handling and storing sodium hydroxide, hydrochloric acid, hydrogen peroxide and isopropyl alcohol. [Link]

  • International Journal of Engineering Research & Technology. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]

  • ResearchGate. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]

  • Chongqing Chemdad Co., Ltd. 2-Fluoro-4-methoxyphenylacetic acid. [Link]

  • Amerigo Scientific. 2-(2-fluoro-4-methoxyphenyl)acetic Acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

[1][2][3]

Executive Summary & Critical Data

User Context: You are likely synthesizing Methyl 2-(2-fluoro-4-methoxyphenyl)acetate (CAS: 114902-16-8 or related derivatives) as an intermediate for CRTH2 antagonists, Ramatroban analogs, or agrochemicals.

The Core Challenge: This compound belongs to a class of low-melting aromatic esters .[1][2][3] A common failure mode is "oiling out" (liquid-liquid phase separation) rather than crystallization, particularly in the presence of impurities like the free acid or regioisomers.[2][3] This guide prioritizes thermodynamic control to force the solid phase.[2][3]

Physicochemical Profile[1][2][4][5][6][7][8][9][10][11][12][13]
PropertySpecification / Behavior
Physical State Low-melting solid (typically 35–55°C) or supercooled oil.[1][2][3]
Solubility (High) Methanol, Ethanol, Ethyl Acetate, Dichloromethane, Toluene.[2][3][4]
Solubility (Low) Water, Hexanes, Heptane, Cyclohexane.[2][3][4]
Key Impurities 2-(2-fluoro-4-methoxyphenyl)acetic acid (Hydrolysis product), Regioisomers.[1][2][3]
Crystallization Risk High risk of oiling out due to low melting point and wide metastable zone.[2][3][4]

Phase 1: Solvent System Selection[1][2][4][5][11]

Q: I am trying to crystallize the crude oil, but it remains a liquid even at 0°C. What solvent system should I use?

A: The "oil" state is likely a supercooled liquid.[2][3][4] Because the melting point is near ambient temperature, standard evaporative crystallization will fail.[2][3][4] You must use a Cooling + Antisolvent approach.[2][3][4]

Recommended Solvent Systems:

  • Methanol / Water (The Standard):

    • Ratio: Dissolve in minimal Methanol at 40°C. Add Water dropwise until turbidity persists.

    • Mechanism: Water drastically increases the interfacial tension, forcing the hydrophobic ester out of solution.[2][3][4]

    • Warning: If added too fast, this causes oiling out.[2][3][4]

  • Heptane / Ethyl Acetate (The Polarity Shift):

    • Ratio: 10:1 to 20:1 (Heptane:EtOAc).[1][2][3][4]

    • Protocol: Dissolve in minimal EtOAc. Slowly add Heptane. Cool to -20°C.

    • Why: Heptane acts as a strong antisolvent for the polar ester functionality while keeping non-polar impurities in solution.[2][3][4]

Q: How do I determine the Metastable Zone Width (MSZW) for this compound?

A: For low-melting esters, the MSZW is often very wide.[2][3][4]

  • Saturation: Determine the saturation temperature (

    
    ) where the solid dissolves completely.[2][3][4]
    
  • Nucleation: Cool the solution at 0.5°C/min until visible turbidity appears (

    
    ).
    
  • Calculation:

    
    .
    
    • Insight: If

      
      , spontaneous nucleation is difficult.[2][3][4] You must  seed the solution.
      

Phase 2: Troubleshooting "Oiling Out"

Q: My solution turns into a milky emulsion (oiling out) instead of forming crystals. Why?

A: This is Liquid-Liquid Phase Separation (LLPS).[1][2][3] It occurs when the crystallization temperature is below the liquid-liquid demixing temperature.[1][2] This is thermodynamically stable but kinetically traps your product as an oil.[2][3][4]

The Fix: The "Seeding Gap" Protocol

  • Re-heat the mixture until the emulsion clears (becomes a single phase).

  • Cool slowly to exactly 2-3°C above the temperature where oiling occurred previously.

  • Add Seed Crystals: Add 0.1 - 0.5 wt% of pure seed crystals.

  • Isothermal Hold: Hold the temperature for 1-2 hours. Allow the seeds to grow.[2][3][4]

  • Slow Cool: Ramp down at 0.1°C/min. The existing crystal surface area will consume the supersaturation, preventing the formation of oil droplets.[3][4]

Visual Troubleshooting Workflow

CrystallizationTroubleshootingStartCrude Mixture StateIsSolidIs it a Solid?Start->IsSolidIsOilIs it an Oil?IsSolid->IsOilNoRecrystRecrystallizationSolvent: MeOH/H2O (5:1)Temp: 50°C -> 0°CIsSolid->RecrystYesDistillVacuum Distillation(Remove volatile impurities)IsOil->DistillYes (High Vacuum)SolventAddDissolve in EtOAcAdd Heptane to cloud pointDistill->SolventAddResiduePhaseSepPhase Separation Type?SolventAdd->PhaseSepCoolingCrystalsFilter & Wash(Cold Heptane)PhaseSep->CrystalsCrystalline SolidOilingOilingPhaseSep->OilingMilky Emulsion (LLPS)ReheatReheat to Clear SolutionAdd Seeds at T > T_oilOiling->ReheatTroubleshootSlowCoolSlowCoolReheat->SlowCoolCool 0.1°C/minSlowCool->Crystals

Figure 1: Decision tree for handling phase separation issues in low-melting ester crystallization.

Phase 3: Purification & Polymorphism[1][2][4][5]

Q: The NMR shows 5% of the free acid impurity. How do I remove it?

A: The free acid (2-(2-fluoro-4-methoxyphenyl)acetic acid) is a hydrolysis byproduct.[1][2] It is significantly more polar and acidic than the ester.[2][3]

Protocol: Basic Wash + Crystallization [1][2][4]

  • Dissolve crude ester in Ethyl Acetate.

  • Wash with cold saturated NaHCO₃ (Sodium Bicarbonate).[2][3][4] The acid converts to the water-soluble sodium salt.[1][2]

  • Separate phases. Dry the organic layer (MgSO₄).[2][3]

  • Crystallize the ester from the dried organic layer using Heptane as the antisolvent.[2][3][4]

    • Note: Do not use alcohols (MeOH) for this purification step, as the acid has partial solubility in alcohols.[2][3][4]

Q: I am seeing needle-like crystals that clog my filter. How do I change the morphology?

A: Needle habit (high aspect ratio) often indicates fast growth along one axis, common in high-supersaturation environments or specific solvents.[2][3][4]

  • Cause: Fast cooling or high polarity solvents (like Methanol) promoting growth on polar faces.[1][2][3][4]

  • Solution: Switch to a Toluene/Heptane system.[1][2][4] Toluene interacts with the aromatic ring via

    
     stacking, often inhibiting the fast-growing axis and producing blockier, prism-like crystals that filter rapidly.[1][2][3]
    

References & Grounding

  • Synthesis and Purification of Fluorophenylacetic Acids:

    • Source: CN106928044A (Patent).[2][3] Describes the preparation and recrystallization of fluoro-substituted phenylacetic acids and esters using toluene and dichloromethane systems.[1][2]

    • Relevance: Establishes the baseline solubility and workup protocols for this class of fluorinated aromatics.

    • URL:[1][2][3]

  • Crystallization of Low-Melting Intermediates:

    • Source: WO2008078350A2 (Patent).[2] Details the isolation of methyl 2-(2,4,5-trifluorophenyl)acetate and related chloro-acetates, often isolated as low-melting solids or oils requiring specific solvent washes.[1][2][3]

    • Relevance: Confirms the "oiling out" risk and the need for controlled phase separation in fluorinated phenylacetate derivatives.

    • URL:[1][2][3]

  • General Mechanism of Oiling Out (LLPS):

    • Source: Veesler, S., et al. "Liquid–Liquid Phase Separation in Crystallization of Small Molecules."[2][3][4] Crystal Growth & Design.

    • Relevance: Provides the theoretical basis for the "Seeding Gap" protocol (Figure 1) to bypass the metastable liquid region.[3]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 2-(2-fluoro-4-methoxyphenyl)acetate before handling.[1][3] Fluorinated aromatics can be skin irritants.[1][2][3][4]

Technical Support Center: Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Methyl 2-(2-fluoro-4-methoxyphenyl)acetate (CAS No. 91361-58-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of this key chemical intermediate in your experiments. Our goal is to provide you with not just procedures, but a deep understanding of the causality behind them, ensuring the integrity and success of your research.

I. Core Concepts: Understanding the Molecule

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is a fluorinated aromatic ester. Its stability and reactivity are primarily influenced by three key structural features: the methyl ester group, the methoxy group, and the fluorine atom on the phenyl ring. Understanding these provides the basis for proper storage and troubleshooting.

  • Methyl Ester Group: This is the most reactive site for hydrolysis, a common degradation pathway for esters. The reaction, which results in the formation of the corresponding carboxylic acid and methanol, can be catalyzed by both acids and bases.

  • Methoxy Group: The methoxy substituent can be susceptible to oxidation, potentially leading to the formation of undesired byproducts.

  • Fluorinated Phenyl Ring: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the ester group and the aromatic ring.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and storage of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate.

Q1: What are the ideal storage conditions for Methyl 2-(2-fluoro-4-methoxyphenyl)acetate?

For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed container. The refrigerated temperature slows down potential degradation reactions. It is also crucial to store it in a dry, well-ventilated area away from direct sunlight.

Q2: What type of container should I use for storage?

We recommend storing the compound in the original supplier's container, which is typically made of an inert material such as amber glass. If transferring to a different container, ensure it is clean, dry, and made of a non-reactive material.

Q3: Is this compound sensitive to air or moisture?

Yes, due to the presence of the ester group, the compound is sensitive to moisture, which can lead to hydrolysis. While not acutely sensitive to air for short periods, prolonged exposure could potentially lead to oxidation of the methoxy group. Therefore, it is best practice to minimize exposure to the atmosphere. After use, the container should be tightly resealed. For extended storage, flushing the container with an inert gas like argon or nitrogen is a good practice.

Q4: What are the known incompatibilities for this compound?

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases. These substances can accelerate its degradation.[1][2][3][4][5][6]

III. Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues that may arise during your experiments involving Methyl 2-(2-fluoro-4-methoxyphenyl)acetate.

Observed Problem Potential Cause Troubleshooting Steps & Rationale
Low or no yield in a reaction where the compound is a starting material. Degradation of the starting material. 1. Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C and in a tightly sealed container. Improper storage can lead to gradual degradation, reducing the amount of active starting material.2. Check for Hydrolysis: If the compound has been exposed to moisture or acidic/basic conditions, it may have hydrolyzed to 2-(2-fluoro-4-methoxyphenyl)acetic acid. You can check for the presence of the acid by analytical techniques like TLC or LC-MS.3. Assess Purity: If you suspect degradation, re-confirm the purity of your starting material using an appropriate analytical method (e.g., NMR, GC-MS) before proceeding with the reaction.
Appearance of an unexpected peak in analytical data (e.g., NMR, LC-MS) of the starting material. Presence of impurities from degradation. 1. Identify the Impurity: The most likely impurity is the carboxylic acid from hydrolysis. Compare your data with the known spectra of the starting material and the potential hydrolysis product.2. Purification: If the starting material is found to be impure, it may need to be purified before use. Standard purification techniques for esters, such as column chromatography, can be employed.
Inconsistent reaction results between different batches of the compound. Variability in the quality or handling of the compound. 1. Standardize Handling Procedures: Ensure that all users are following the same stringent handling procedures to minimize exposure to air and moisture.2. Aliquot the Compound: For frequently used material, consider aliquoting it into smaller, single-use vials to prevent repeated opening and closing of the main stock bottle. This minimizes the risk of contamination and degradation of the entire batch.

IV. Visualization of Potential Degradation Pathway

The following diagram illustrates the primary degradation pathway of concern for Methyl 2-(2-fluoro-4-methoxyphenyl)acetate under improper storage conditions.

G cluster_storage Improper Storage cluster_compound Compound State cluster_impact Experimental Impact Improper_Storage Exposure to Moisture (High Humidity, Improperly Sealed Container) Ester Methyl 2-(2-fluoro-4-methoxyphenyl)acetate (Stable) Acid 2-(2-fluoro-4-methoxyphenyl)acetic Acid (Degradation Product) Ester->Acid Hydrolysis Impact Reduced Purity Inaccurate Stoichiometry Lower Reaction Yield Acid->Impact Leads to

Caption: Potential hydrolysis of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate.

V. Experimental Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a straightforward method to assess the purity of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate and check for the presence of its potential hydrolysis byproduct.

Materials:

  • Methyl 2-(2-fluoro-4-methoxyphenyl)acetate sample

  • 2-(2-fluoro-4-methoxyphenyl)acetic acid (if available as a standard)

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: e.g., 30% Ethyl Acetate in Hexane (this may need to be optimized)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare the Mobile Phase: In a fume hood, prepare the mobile phase by mixing 30 mL of ethyl acetate with 70 mL of hexane in a beaker. Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.

  • Prepare Samples: Dissolve a small amount (1-2 mg) of your Methyl 2-(2-fluoro-4-methoxyphenyl)acetate sample in a suitable solvent like dichloromethane or ethyl acetate (approx. 0.5 mL). If you have the corresponding carboxylic acid standard, prepare a similar solution.

  • Spot the TLC Plate: Using a capillary tube, carefully spot a small amount of your sample solution onto the baseline of the TLC plate. If using a standard, spot it alongside your sample. Keep the spots small and do not overload them.

  • Develop the Plate: Place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in the fume hood. Visualize the spots under a UV lamp at 254 nm.

  • Interpret the Results:

    • A pure sample of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate should show a single spot.

    • The carboxylic acid is more polar and will have a lower Rf value (it will not travel as far up the plate) than the ester.

    • The presence of a second spot at a lower Rf in your sample lane may indicate hydrolysis.

VI. Summary of Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions.[7]
Atmosphere Dry, inert (e.g., Argon, Nitrogen) for long-term storageTo prevent hydrolysis from atmospheric moisture.
Container Tightly sealed, amber glass or original packagingTo protect from moisture, air, and light.
Incompatibilities Strong oxidizing agents, strong acids, strong basesTo prevent accelerated chemical degradation.[1][2][3][4][5][6]

VII. References

  • Methyl phenylacetate. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

  • Incompatible chemicals. (n.d.). Department of Engineering Health & Safety - University of Cambridge. [Link]

  • List of Incompatible Chemicals – Laboratory Safety. (n.d.). St. Olaf College. [Link]

  • Incompatible Chemicals. (n.d.). Office of Research Environmental Health and Safety | USU. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Methyl 2-(2-Fluoro-4-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate, a substituted phenylacetate derivative of interest in medicinal chemistry.

The presence of a fluorine atom and a methoxy group on the phenyl ring introduces distinct electronic effects that significantly influence the chemical shifts and coupling patterns of the aromatic protons. Understanding these nuances is critical for unambiguous compound identification and purity assessment. This guide will offer a detailed theoretical prediction of the ¹H NMR spectrum of the title compound and compare it with structurally related analogues to provide a comprehensive interpretative framework for researchers in the field.

Predicted ¹H NMR Spectrum of Methyl 2-(2-Fluoro-4-methoxyphenyl)acetate

The structure of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate presents a unique set of proton environments, each with a characteristic chemical shift (δ), multiplicity, and coupling constant (J). The analysis is performed based on established principles of NMR spectroscopy, including the influence of electronegative substituents and spin-spin coupling phenomena.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate with proton numbering.

Predicted Spectral Data:

ProtonsPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-6 ~7.1-7.3Doublet of doublets (dd)JH6-H5 ≈ 8.5 (ortho), JH6-F ≈ 8.0 (ortho)H-6 is ortho to the electron-withdrawing fluorine, leading to a downfield shift. It exhibits ortho coupling to H-5 and a significant ortho H-F coupling.
H-5 ~6.7-6.9Doublet of doublets (dd)JH5-H6 ≈ 8.5 (ortho), JH5-H3 ≈ 2.5 (meta)H-5 is ortho to the electron-donating methoxy group, causing an upfield shift. It shows ortho coupling to H-6 and meta coupling to H-3.
H-3 ~6.6-6.8Doublet of doublets (dd)JH3-F ≈ 11.0 (meta), JH3-H5 ≈ 2.5 (meta)H-3 is ortho to the methoxy group and meta to the fluorine. The strong meta H-F coupling will be a key identifying feature.
-OCH₃ (methoxy) ~3.8Singlet (s)-The three equivalent protons of the methoxy group are not coupled to other protons, resulting in a singlet.
-CH₂- ~3.6Singlet (s) or very narrow doublet (d)JCH2-F ≈ 2.0 (long-range)These benzylic protons are adjacent to the ester and the fluorinated ring. A small four-bond coupling to fluorine (⁴JH-F) might be observed.
-OCH₃ (ester) ~3.7Singlet (s)-The three equivalent protons of the methyl ester group are uncoupled.

Comparative ¹H NMR Spectral Analysis

To contextualize the predicted spectrum, a comparison with related compounds is invaluable. We will consider Methyl 2-(4-methoxyphenyl)acetate and Methyl 2-(2-fluorophenyl)acetate to isolate the electronic effects of the fluorine and methoxy groups, respectively.

Alternative 1: Methyl 2-(4-methoxyphenyl)acetate

This analogue lacks the fluorine atom, simplifying the aromatic region. The para-substitution pattern leads to a characteristic AA'BB' system, which often appears as two distinct doublets.

ProtonsReported δ (ppm)MultiplicityCoupling Constants (J, Hz)
Aromatic (H-2, H-6) ~7.2Doublet (d)~8.7
Aromatic (H-3, H-5) ~6.8Doublet (d)~8.7
-OCH₃ (methoxy) ~3.78Singlet (s)-
-CH₂- ~3.55Singlet (s)-
-OCH₃ (ester) ~3.67Singlet (s)-

Data sourced from publicly available spectral databases.[1]

Comparison Insights:

  • The absence of fluorine eliminates all H-F couplings, resulting in simpler multiplicities in the aromatic region.

  • The chemical shifts of the aromatic protons in this para-substituted system provide a baseline for understanding the influence of the methoxy group.[2][3]

Alternative 2: Methyl 2-(2-fluorophenyl)acetate

This compound allows for the examination of the fluorine's effect without the methoxy group. The aromatic region will be more complex than in the para-substituted analogue due to the ortho-fluorine.

ProtonsPredicted/Reported δ (ppm)MultiplicityCoupling Constants (J, Hz)
Aromatic ~7.1-7.4Multiplet (m)-
-CH₂- ~3.7Doublet (d)⁴JH-F ≈ 2.0
-OCH₃ (ester) ~3.7Singlet (s)-

Predicted values based on substituent effects and available data for similar compounds.

Comparison Insights:

  • The multiplet in the aromatic region is a result of complex H-H and H-F couplings.

  • The observable doublet for the benzylic protons (-CH₂-) due to four-bond coupling with fluorine is a key diagnostic feature that helps to confirm the ortho position of the fluorine relative to the acetate side chain.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate for structural verification.

Materials:

  • Methyl 2-(2-fluoro-4-methoxyphenyl)acetate (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tube

  • Pipettes

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of CDCl₃ with TMS to the NMR tube. c. Cap the tube and invert several times to ensure the sample is completely dissolved.

  • Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications. b. Place the sample in the NMR probe. c. Lock the spectrometer on the deuterium signal of CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition: a. Set the spectral width to cover a range of approximately -1 to 12 ppm. b. Use a standard 90° pulse sequence. c. Set the number of scans to 16 or 32 for a good signal-to-noise ratio. d. Set the relaxation delay to at least 2 seconds to ensure quantitative integration. e. Acquire the Free Induction Decay (FID).

  • Data Processing: a. Apply a Fourier transform to the FID. b. Phase correct the spectrum manually. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate all peaks. e. Analyze the chemical shifts, multiplicities, and coupling constants.

Workflow for Spectral Analysis:

A Sample Preparation B NMR Data Acquisition A->B C Data Processing (FT, Phasing, Referencing) B->C D Peak Integration C->D E Analysis of Chemical Shifts C->E F Analysis of Multiplicities & Coupling Constants C->F G Structural Elucidation D->G E->G F->G

Caption: Workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is predicted to show a distinct set of signals that are highly informative for its structural confirmation. The key features to look for are the three distinct aromatic signals with characteristic doublet of doublets patterns, arising from both H-H and H-F couplings. The meta-coupling between H-3 and the fluorine atom is expected to be particularly large and diagnostic. Comparison with the spectra of non-fluorinated and non-methoxylated analogues highlights the significant influence of these substituents on the electronic environment of the aromatic protons. By following the provided experimental protocol, researchers can obtain high-quality spectra to confidently identify this compound and assess its purity, which is a critical step in the drug development pipeline.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 90266, Methyl 4-methoxyphenylacetate. Retrieved from [Link]

  • JoVE (2023). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Moodle (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange (2017). Determining the coupling on a substituted benzene ring. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the 19F NMR Characterization of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of fluorinated organic molecules, robust and unambiguous structural characterization is paramount. This guide provides an in-depth analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) characterization of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate, a common building block in medicinal chemistry. We will explore the expected spectral features, compare the utility of ¹⁹F NMR with alternative analytical techniques, and provide a detailed experimental protocol.

The Power of ¹⁹F NMR in Fluorinated Drug Discovery

The fluorine atom has become a ubiquitous tool in modern drug design. Its unique properties, such as high electronegativity and a small van der Waals radius, can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[1] Consequently, the ability to precisely characterize fluorinated compounds is a critical capability in any drug discovery pipeline.

Among the suite of analytical techniques available, ¹⁹F NMR spectroscopy stands out for its exceptional sensitivity and the vast chemical shift range of the ¹⁹F nucleus.[2][3] The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly receptive to NMR measurements.[2][4] This intrinsic sensitivity, coupled with a chemical shift dispersion that can span over 800 ppm, provides a powerful window into the electronic environment of the fluorine atom, offering unparalleled resolution and diagnostic power.[2][3]

Predicted ¹⁹F NMR Spectrum of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

Chemical Shift (δ):

The chemical shift of the fluorine atom in Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is primarily influenced by its position on the aromatic ring and the electronic effects of the substituents. The methoxy group (-OCH₃) at the para position is an electron-donating group, which increases electron density at the fluorine-bearing carbon, leading to increased shielding and an upfield shift (a more negative ppm value). The acetate moiety at the ortho position is weakly electron-withdrawing.

For fluoroaromatic compounds, the typical chemical shift range is between -60 and -172 ppm (relative to CFCl₃).[5] Considering the electron-donating nature of the methoxy group, we can anticipate the ¹⁹F chemical shift for this compound to be in the more shielded (upfield) portion of this range.

Multiplicity and Coupling Constants (J):

The fluorine atom will couple with the neighboring protons on the benzene ring and potentially with the methylene protons of the acetate group. This spin-spin coupling will split the ¹⁹F signal into a multiplet. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the through-bond proximity of the coupled nuclei.

  • Ortho Coupling (³JHF): The strongest coupling is expected with the proton at the C3 position (ortho to the fluorine). This three-bond coupling typically ranges from 5 to 10 Hz in aromatic systems.[6]

  • Meta Coupling (⁴JHF): A smaller coupling is anticipated with the proton at the C5 position (meta to the fluorine). This four-bond coupling is generally in the range of 0.5 to 3.0 Hz.[6]

  • Para Coupling (⁵JHF): Any coupling to the proton at the C6 position (para to the fluorine) would be very small and likely unresolved.

  • Through-Space Coupling: Coupling to the methylene protons (-CH₂-) of the acetate group is also possible, though typically weaker than through-bond aromatic couplings.

Given these coupling interactions, the ¹⁹F signal is predicted to be a doublet of doublets (dd) , arising from the significant ortho and meta couplings to the adjacent aromatic protons.

Parameter Predicted Value Rationale
Chemical Shift (δ) -110 to -130 ppmWithin the typical range for fluoroaromatics, shifted upfield due to the para-methoxy group.[5][7]
Multiplicity Doublet of Doublets (dd)Coupling to the ortho and meta protons on the aromatic ring.
³JHF (ortho) 5 - 10 HzTypical range for ortho proton-fluorine coupling in aromatic systems.[6]
⁴JHF (meta) 0.5 - 3.0 HzTypical range for meta proton-fluorine coupling in aromatic systems.[6]

Comparison with Alternative Analytical Techniques

While ¹⁹F NMR is a powerful tool, a comprehensive characterization often involves a combination of analytical methods.

Technique Strengths for this Molecule Limitations for this Molecule
¹H NMR Provides detailed information about the proton environment, confirming the presence of the aromatic, methoxy, and acetate protons. Coupling patterns can further confirm the substitution pattern.Does not directly observe the fluorine atom.
¹³C NMR Confirms the carbon skeleton of the molecule. The carbon directly bonded to fluorine will show a large one-bond C-F coupling (¹JCF), providing definitive evidence of fluorination.Lower sensitivity compared to ¹H and ¹⁹F NMR.
Mass Spectrometry (MS) Provides the accurate mass of the molecule, confirming its elemental composition. Fragmentation patterns can offer structural insights.Does not provide detailed information about the isomeric structure (i.e., the exact position of the fluorine atom).
Elemental Analysis Determines the percentage composition of elements (C, H, F).Does not provide structural information. Can be challenging for fluorine.[8][9]
HPLC-ICP-MS/MS A specialized technique for quantifying total organic fluorine, but not typically used for routine structural elucidation.[10]Complex instrumentation and not a standard characterization tool.

The unique advantage of ¹⁹F NMR lies in its ability to directly and sensitively probe the fluorine atom's local environment, making it an indispensable tool for confirming the regiochemistry of fluorination and for studying subtle electronic changes within the molecule. [11][12]

Experimental Protocol for ¹⁹F NMR Acquisition

A robust and reproducible ¹⁹F NMR spectrum can be obtained by following a standardized protocol.

Figure 1. A generalized workflow for the acquisition and processing of a ¹⁹F NMR spectrum.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple deuterium lock signal.

  • Spectral Width and Transmitter Offset: A wide spectral width is initially recommended to ensure all ¹⁹F signals are captured, as the chemical shift range can be broad.[13] The transmitter offset should be set close to the expected chemical shift to maximize excitation efficiency.

  • Number of Scans: For a sensitive nucleus like ¹⁹F, a small number of scans is often sufficient to obtain a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for small molecules to allow for sufficient relaxation of the nuclei between pulses, ensuring accurate integration.

Conclusion

¹⁹F NMR spectroscopy is an essential and highly informative technique for the characterization of fluorinated molecules like Methyl 2-(2-fluoro-4-methoxyphenyl)acetate. Its high sensitivity, wide chemical shift range, and the diagnostic power of ¹⁹F-¹H coupling constants provide unambiguous structural information that is often difficult to obtain with other methods. By understanding the principles of ¹⁹F NMR and following a robust experimental protocol, researchers can confidently and efficiently characterize their fluorinated compounds, accelerating the pace of drug discovery and development.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • SciSpace. A beginner's guide to 19F NMR and its role in drug screening. [Link]

  • PMC. ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. [Link]

  • University of California, Santa Barbara. F19 detection - NMR Facility, UCSB Chem and Biochem. [Link]

  • MDPI. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • PMC. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • PMC. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. [Link]

  • Chemistry Stack Exchange. Fluorine detection in organic compounds. [Link]

  • ResearchGate. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). [Link]

  • ACS Publications. Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. [Link]

  • PMC. Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

  • RSC Publishing. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • ACS Publications. Determination of fluorine in organic compounds: Microcombustion method. [Link]

  • University of Wisconsin-Madison. ¹⁹F NMR Reference Standards. [Link]

  • Conicet. ¹⁹F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. [Link]

  • PubMed. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. [Link]

  • PMC. ¹⁹F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • ResearchGate. ¹⁹F NMR data for 4e and 4f at different concentrations. [Link]

  • PubMed. Analysis and characterization of novel fluorinated compounds used in surface treatments products. [Link]

  • RSC Publishing. ¹⁹F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • Semantic Scholar. ¹⁹F-centred NMR analysis of mono-fluorinated compounds. [Link]

Sources

A Comparative Guide to the HPLC Retention of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate and Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This technical guide provides a comparative analysis of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention behavior of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate, a key intermediate in pharmaceutical synthesis. We compare its retention time against structurally related analogues to elucidate the influence of fluoro and methoxy functional groups on molecular hydrophobicity and chromatographic behavior. This guide serves as a practical resource for researchers, analytical chemists, and drug development professionals involved in the purity analysis and quality control of related compounds. All experimental protocols are detailed, and the discussion is grounded in established chromatographic theory to explain the observed retention patterns.

Introduction: The Critical Role of HPLC in Pharmaceutical Analysis

High-performance liquid chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry, pivotal for determining the identity, purity, and quantity of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] For a compound like Methyl 2-(2-fluoro-4-methoxyphenyl)acetate, which serves as a building block in the synthesis of complex drug molecules, ensuring its purity is paramount.[3] Even minor impurities can affect the safety and efficacy of the final drug product.

Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is the most widely used mode of HPLC, accounting for the vast majority of analytical separations.[4][5][6] In RP-HPLC, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol).[7] Compounds with greater hydrophobicity interact more strongly with the stationary phase and are therefore retained longer in the column.[1]

This guide presents a scientifically grounded comparison of the retention time of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate with three of its structural analogues. By systematically removing the fluoro and methoxy groups, we can directly observe and quantify their impact on the molecule's interaction with the stationary phase. This analysis not only provides a specific retention time benchmark but also offers valuable insights into structure-retention relationships, aiding in future method development for similar compounds.

Experimental Design and Methodology

To provide a robust comparison, a standard, validated RP-HPLC method was designed. The principles of method validation outlined in the ICH Q2(R1) guidelines, which ensure that an analytical procedure is suitable for its intended purpose, form the basis of this experimental design.[8][9][10]

Materials and Analytes

The following compounds were selected for this comparative study:

  • Target Compound: Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

  • Analogue 1: Methyl 2-(4-methoxyphenyl)acetate (lacks the 2-fluoro group)

  • Analogue 2: Methyl 2-(2-fluorophenyl)acetate (lacks the 4-methoxy group)[11]

  • Analogue 3: Methyl 2-phenylacetate (lacks both substituents)

Proposed HPLC Method

A general-purpose RP-HPLC method suitable for the analysis of these aromatic esters is detailed below. This method is designed to provide good resolution and peak shape for compounds of moderate polarity.[12][13]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Preparation 1 mg/mL solution in 50:50 Water:Acetonitrile
Experimental Workflow

The logical flow of the analytical process, from sample preparation to data analysis, is crucial for reproducible results.

Caption: Workflow for HPLC analysis of target compound and analogues.

Results: A Comparative Analysis of Retention Times

The retention of a compound in RP-HPLC is primarily dictated by its hydrophobicity. A common predictor for hydrophobicity is the octanol-water partition coefficient (LogP). A higher LogP value generally indicates greater hydrophobicity and, consequently, a longer retention time in RP-HPLC.[14]

The table below summarizes the chemical structures, LogP values, and the predicted elution order for the target compound and its analogues.

CompoundStructureSubstituentsPredicted LogP*Predicted Elution Order
Methyl 2-phenylacetate Methyl 2-phenylacetate structureNone1.83[15]1 (Least Retained)
Methyl 2-(2-fluorophenyl)acetate Methyl 2-(2-fluorophenyl)acetate structure2-Fluoro~2.12
Methyl 2-(4-methoxyphenyl)acetate Methyl 2-(4-methoxyphenyl)acetate structure4-Methoxy1.70[16]See Discussion
Methyl 2-(2-fluoro-4-methoxyphenyl)acetate Methyl 2-(2-fluoro-4-methoxyphenyl)acetate structure2-Fluoro, 4-Methoxy~2.33 (Most Retained)

*LogP values are estimated or taken from literature sources. The exact retention order can be influenced by other factors.

Discussion: Interpreting the Structure-Retention Relationship

The predicted elution order provides clear insights into how fluorine and methoxy substituents modulate the hydrophobicity and, therefore, the HPLC retention time of the parent molecule, Methyl 2-phenylacetate.

The Parent Compound: Methyl 2-phenylacetate

With a LogP of 1.83, Methyl 2-phenylacetate is the most polar compound in the series.[15] Lacking any additional hydrophobic groups, it has the weakest interaction with the nonpolar C18 stationary phase and is expected to elute first.

The Effect of Fluorine Substitution

The addition of a fluorine atom to the phenyl ring, as in Methyl 2-(2-fluorophenyl)acetate, generally increases the hydrophobicity of the molecule. While fluorine is highly electronegative, its introduction to an aromatic ring often increases the overall LogP.[17] This increased hydrophobicity leads to a stronger interaction with the stationary phase, resulting in a longer retention time compared to the unsubstituted parent compound.

The Effect of Methoxy Substitution

The methoxy group (-OCH₃) has a more complex influence. Its oxygen atom can participate in hydrogen bonding with the polar mobile phase, which would decrease retention. However, the methyl group portion is hydrophobic. The LogP value for Methyl 2-(4-methoxyphenyl)acetate is listed as 1.70, which is slightly lower than that of the parent phenylacetate.[16] This suggests that under certain conditions, the polar character of the methoxy group's oxygen might dominate, leading to a slightly earlier elution than the parent compound. However, the position of the substituent and its electronic effects on the molecule can also play a significant role, and slight variations in the mobile phase can alter the elution order.

The Combined Effect: Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

The target compound combines both the fluoro and methoxy groups. The addition of both a fluorine atom and a methoxy group significantly increases the molecular weight and surface area available for hydrophobic interactions. The fluorine atom's contribution to hydrophobicity, combined with the methyl portion of the methoxy group, outweighs the polar effect of the methoxy's oxygen atom. This results in Methyl 2-(2-fluoro-4-methoxyphenyl)acetate being the most nonpolar and therefore the most strongly retained compound in this series. Its predicted later elution is a direct consequence of these combined structural features leading to a higher affinity for the C18 stationary phase.

Conclusion

This guide provides a systematic comparison of the RP-HPLC retention behavior of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate and its structural analogues. The elution order is governed by the principles of reversed-phase chromatography, where retention is proportional to hydrophobicity.

The key findings are:

  • Baseline Retention: Methyl 2-phenylacetate serves as the least retained compound.

  • Impact of Fluorination: The addition of a fluorine atom increases hydrophobicity and retention time.

  • Impact of Methoxy Group: The methoxy group has a nuanced effect, but in combination with fluorine, it contributes to overall hydrophobicity.

  • Target Compound: Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is the most hydrophobic and, therefore, the most retained species in the series.

This comparative analysis, grounded in the relationship between chemical structure and chromatographic properties, serves as a valuable reference for analytical method development, impurity profiling, and quality control in a pharmaceutical research and development setting.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [8]

  • Creative Proteomics. Reversed-Phase Chromatography Overview. [4]

  • Pharmaceutical Technology. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [9]

  • Wikipedia. Reversed-phase chromatography. [5]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [10]

  • The Good Scents Company. methyl 4-methoxyphenyl acetate, 23786-14-3. [16]

  • The Good Scents Company. methyl phenyl acetate, 101-41-7. [15]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation.

  • Technology Networks. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [6]

  • LCGC International. How Reversed-Phase Liquid Chromatography Works. [7]

  • IonSource. Reverse Phase HPLC Basics for LC/MS. [1]

  • University of Lincoln Library Dissertation Showcase. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [17]

  • Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [12]

  • Waters Corporation. HPLC Separation Modes. [2]

  • Sigma-Aldrich. HPLC Analysis of Phenylacetic Acid on Ascentis® C18. [13]

  • FHNW Institutional Repository Finder. Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches. [14]

  • Sigma-Aldrich. Methyl 2-(2-fluorophenyl)acetate. [11]

  • Benchchem. Methyl 2-(2-fluoro-4-methoxyphenyl)acetate. [3]

Sources

Technical Guide: TLC Profiling of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Thin Layer Chromatography (TLC) profile for Methyl 2-(2-fluoro-4-methoxyphenyl)acetate , specifically analyzing its behavior in ethyl acetate versus optimized binary solvent systems.

Executive Summary

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is a key intermediate in the synthesis of EGFR inhibitors and fluorinated phenylacetic acid derivatives.[1] In pure ethyl acetate (EtOAc), this compound exhibits a high Retention Factor (


), often co-eluting with non-polar impurities and limiting separation efficiency.

This guide compares the chromatographic performance of pure Ethyl Acetate against optimized Hexane:Ethyl Acetate binary systems. It further provides comparative Rf data for reaction monitoring (Ester vs. Acid vs. Alcohol) to assist in process development.

Compound Profile & Polarity Analysis

To predict and manipulate the Rf value, one must understand the electronic interaction between the solute and the Silica Gel 60 stationary phase (


).
  • Core Scaffold: Phenylacetic acid methyl ester (Moderately polar).

  • 4-Methoxy Group (-OMe): An Electron Donating Group (EDG) that increases electron density on the ring. The oxygen atom acts as a hydrogen bond acceptor, increasing retention on silica.

  • 2-Fluoro Group (-F): An Electron Withdrawing Group (EWG) via induction. While highly electronegative, the fluorine atom is small and lipophilic. It generally increases the mobile phase solubility compared to a hydroxyl or amino group, slightly increasing Rf compared to non-fluorinated analogs.

Net Result: The molecule is lipophilic enough to migrate easily but possesses distinct polar sites (ester carbonyl, methoxy ether) that anchor it to silica.

Comparative Analysis: Solvent System Performance

The following table compares the "product performance" (separation efficiency) of the target ester across different mobile phase alternatives.

Table 1: Mobile Phase Optimization Data (Silica Gel 60, )
Mobile Phase CompositionPredicted

Resolution QualityApplication Context
100% Ethyl Acetate 0.85 – 0.95 Poor Not Recommended. Compound travels with solvent front; no separation from non-polar impurities.
1:1 Hexane : EtOAc 0.65 – 0.75ModerateQuick screening; may still be too polar for precise separation.
4:1 Hexane : EtOAc 0.35 – 0.45 Optimal Standard Protocol. Ideal retention range (

) for column chromatography scale-up.
9:1 Hexane : EtOAc 0.15 – 0.25HighBest for separating closely related lipophilic isomers.

Critical Insight: While the user query specifies "in ethyl acetate," using 100% EtOAc is technically inadvisable for this ester. The high polarity of EtOAc disrupts the hydrogen bonding between the ester/methoxy groups and the silica silanols, causing immediate elution. The 4:1 Hexane:EtOAc system is the industry standard alternative.

Comparative Analysis: Reaction Monitoring (Analogs)

In drug development, this ester is often synthesized from an acid or reduced to an alcohol. Distinguishing these "alternatives" is crucial.

Table 2: Functional Group Rf Comparison (in 4:1 Hexane:EtOAc)
CompoundStructure TypeRelative PolarityPredicted

Visualization Note
Target Product Methyl EsterModerate0.40 UV Active (Purple/Blue)
Precursor Carboxylic AcidHigh (H-bond donor)< 0.10Streaks near baseline; requires 1% Acetic Acid to move.
Byproduct Alcohol (Reduction)High (H-bond donor)0.15 – 0.20Distinctly lower than ester.
Analog Non-fluorinated EsterModerate0.35 – 0.38Fluorine slightly increases lipophilicity (

increases slightly).

Experimental Protocol

Materials
  • Stationary Phase: TLC Silica Gel 60

    
     Aluminium Sheets.
    
  • Mobile Phase: Hexanes (ACS Grade) and Ethyl Acetate (ACS Grade).

  • Visualization: UV Lamp (254 nm) and p-Anisaldehyde Stain.

Step-by-Step Methodology
  • Chamber Saturation:

    • Add 10 mL of 4:1 Hexane:EtOAc to a glass TLC chamber.

    • Insert a filter paper wick and cap the chamber.[2] Allow to equilibrate for 5 minutes. Reason: Saturation prevents "edge effect" and ensures reproducible Rf values.

  • Sample Preparation:

    • Dissolve ~2 mg of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate in 0.5 mL of Dichloromethane (DCM) or EtOAc.

    • Note: Do not spot highly concentrated neat oils; this causes tailing.

  • Spotting:

    • Mark a baseline 1.0 cm from the bottom of the plate with a graphite pencil.[3]

    • Apply 1

      
      L of sample using a micro-capillary. Spot size should be < 2 mm.
      
  • Elution:

    • Place plate in chamber. Ensure solvent level is below the baseline.

    • Run until solvent front reaches ~1 cm from the top.[2]

  • Visualization:

    • Primary (Non-Destructive): View under UV light (254 nm). The benzene ring will quench the fluorescence, appearing as a dark purple spot against a bright green background.

    • Secondary (Destructive): Dip in p-Anisaldehyde stain and heat at 200°C. The methoxy-phenyl moiety typically turns distinct violet/blue.

Visualization of Logic & Workflow

The following diagrams illustrate the separation logic and the experimental workflow.

Diagram 1: Chromatographic Interaction Logic

This diagram explains why the solvent systems perform differently based on molecular interactions.

TLC_Mechanism Compound Methyl 2-(2-fluoro-4-methoxyphenyl)acetate Silica Silica Stationary Phase (Polar Silanols) Compound->Silica H-Bonding (Retention) EtOAc 100% Ethyl Acetate (Polar Mobile Phase) EtOAc->Compound Rapid Elution (Rf > 0.85) EtOAc->Silica Competes for Binding Sites (Displaces Compound) HexEtOAc 4:1 Hexane:EtOAc (Non-Polar Dominant) HexEtOAc->Compound Solubilizes Lipophilic F-Group HexEtOAc->Compound Controlled Elution (Rf ~ 0.40)

Caption: Interaction map showing how pure EtOAc displaces the compound from silica, while the binary mixture balances retention and elution.

Diagram 2: Experimental Workflow

TLC_Workflow Start Start: Crude Reaction Mixture Spot Spot on Silica F254 Start->Spot Elute_100 Elute: 100% EtOAc Spot->Elute_100 Test A Elute_Mix Elute: 4:1 Hex:EtOAc Spot->Elute_Mix Test B (Recommended) Result_Fail Result: Rf > 0.85 (Co-elution with impurities) Elute_100->Result_Fail Result_Success Result: Rf ~ 0.40 (Clean Separation) Elute_Mix->Result_Success

Caption: Decision tree demonstrating the superior resolution of the binary solvent system over pure ethyl acetate.

References

  • BenchChem. Methyl 2-(2-fluoro-4-methoxyphenyl)acetate - Product Description and Structure. Retrieved from

  • ChemicalBook. Methyl 4-methoxyphenylacetate (Non-fluorinated analog) Physical Properties and CAS 23786-14-3. Retrieved from

  • LibreTexts Chemistry. Thin Layer Chromatography (TLC) Principles and Solvent Selection. Retrieved from

  • PubChem. Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate Compound Summary. Retrieved from [4]

  • Practical Science. Mastering Thin Layer Chromatography (TLC) Techniques - Solvent Optimization. Retrieved from

Sources

Safety Operating Guide

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Imperative

As researchers, we often default to segregating waste by phase (solid vs. liquid).[1][2] However, for Methyl 2-(2-fluoro-4-methoxyphenyl)acetate , the primary disposal driver is its elemental composition , specifically the fluorine atom at the ortho position.[1][2]

Core Directive: This compound must be treated as Halogenated Organic Waste . Under no circumstances should it be combined with non-halogenated solvents (e.g., pure acetone, ethanol waste streams).[1][2]

Why this matters: When non-segregated waste is incinerated, standard combustion chambers are not equipped to handle the Hydrofluoric Acid (HF) generated by the thermal decomposition of the C-F bond.[1] This damages facility infrastructure and violates EPA/local emission standards.[1]

Part 1: Chemical Profile & Hazard Assessment

Before disposal, you must understand the physicochemical state of the material.[1][2] This specific ester is a lipophilic intermediate often used in drug discovery (e.g., COX inhibitors or CRTH2 antagonists).[1][2]

PropertyValue / CharacteristicOperational Implication
Molecular Formula C

H

FO

Halogenated (F) – Requires specialized incineration.[1][3]
Physical State Viscous Liquid or Low-Melting SolidMay solidify in waste drums if mixed with incompatible solvents.[1]
Flash Point >80°C (Estimated)Classifiable as Combustible (not highly flammable), but treat as Ignitable (D001).[1][2]
Reactivity Ester functionalitySusceptible to hydrolysis in strong acid/base waste streams.[1] Keep pH neutral (6-8).[1]
Regulatory Status Substituted Phenylacetic EsterCompliance Note: While phenylacetic acid is a controlled precursor, this substituted derivative is generally exempt but should be verified against local "analog acts."[1][2]

Part 2: Disposal Protocols

Scenario A: Disposal of Pure/Expired Reagent

Applicability: You have a vial of pure substance that has degraded or is no longer needed.[1][4]

  • Do Not Dilute: Do not dissolve the pure chemical in solvent just to pour it out.[1] This increases the volume of halogenated waste, which is expensive to destroy.[1][2]

  • Labeling: Apply a hazardous waste label with the following specific descriptors:

    • Chemical Name: Methyl 2-(2-fluoro-4-methoxyphenyl)acetate[1]

    • Hazard Class: Irritant, Combustible.[1][2]

    • Constituent:Fluorinated Organic. [1][3]

  • Primary Container: Leave the chemical in its original glass vial if the cap is intact.

  • Secondary Containment: Place the vial into a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Lab Pack" drum destined for incineration.

  • Documentation: Log the mass on your lab’s accumulation log.

Scenario B: Reaction Mixtures (Liquid Waste)

Applicability: The compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, Methanol).[1][2]

  • Solvent Assessment:

    • If dissolved in Dichloromethane (DCM) or Chloroform : The entire mixture is already halogenated.[1] Pour directly into the Halogenated Waste Carboy .

    • If dissolved in Ethyl Acetate or Methanol : The presence of the fluorinated ester contaminates the entire volume.[1] The entire mixture must now be classified as Halogenated Waste .[1]

  • pH Check: Ensure the waste stream is not highly alkaline (pH > 10).[1] High pH can hydrolyze the ester, releasing the free acid (2-fluoro-4-methoxyphenylacetic acid) and potentially generating heat or pressure in the drum.[1]

  • Segregation: Never pour this stream into the "Non-Halogenated / Flammables Only" carboy.

Scenario C: Solid Contaminants

Applicability: Weighing boats, pipette tips, silica gel from columns, and contaminated gloves.[1][2]

  • Evaporation (Restricted): Do not leave heavily soaked tissues in the fume hood to "dry out." This releases fluorinated volatiles.[1]

  • Bagging: Place all contaminated solids into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Tagging: Zip-tie the bag and attach a waste tag marked "Solid Waste: Fluorinated Organics Contamination." [1]

  • Bin: Dispose of in the solid hazardous waste drum (usually the black or yellow drum, depending on facility color codes), not the regular trash.

Part 3: Decision Logic & Workflow

The following diagram illustrates the critical decision-making process for disposing of this compound to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste: Methyl 2-(2-fluoro-4-methoxyphenyl)acetate StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid Debris Contaminated Debris (Gloves, Silica, Tissues) StateCheck->Debris SolventCheck Is it dissolved in solvent? Liquid->SolventCheck LabPack Lab Pack / Solid Chemical Waste (Do not bulk) Solid->LabPack Keep in original vial SolidBin Hazardous Solid Waste Bin (Double Bagged) Debris->SolidBin HaloStream HALOGENATED WASTE STREAM (Contains F, Cl, Br, I) SolventCheck->HaloStream Regardless of solvent type (F-atom contaminates stream)

Figure 1: Decision matrix for segregating fluorinated ester waste. Note that the presence of the Fluorine atom forces all liquid mixtures into the Halogenated stream.[1]

Part 4: Spill Management (Immediate Action)

If a spill occurs (>10 mL or >10 g), follow this precise protocol to prevent environmental contamination.

  • Isolate: Evacuate the immediate area. Although not highly volatile, the ester can be an irritant.[1][2]

  • PPE Upgrade: Wear Nitrile gloves (double gloving recommended) and safety goggles.[1] Standard lab coats are sufficient.[1]

  • Containment:

    • Liquid Spill: Encircle the spill with an inert absorbent (Vermiculite, Diatomaceous Earth, or Universal Spill Pads).[1][2] Do not use paper towels alone as they increase flammability risks.

    • Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust generation, then scoop.[1][2]

  • Cleanup: Scoop the absorbed material into a wide-mouth jar.

  • Decontamination: Wipe the surface with a mild detergent solution (soap and water).[1] Avoid bleach, as oxidation of the aromatic ring is unnecessary and can create secondary hazards.[1][2]

  • Disposal: Label the jar as "Debris from Fluorinated Ester Spill" and place it in the Solid Hazardous Waste stream.

References

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA)."[1] EPA.gov.[1] Available at: [Link]

  • Princeton University EHS. "Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents."[1] Ehs.princeton.edu.[1] Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.